molecular formula C12H11NO B13322364 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde

5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B13322364
M. Wt: 185.22 g/mol
InChI Key: CDKJWNCSKKVSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

5-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C12H11NO/c1-9-3-2-4-10(7-9)12-6-5-11(8-14)13-12/h2-8,13H,1H3

InChI Key

CDKJWNCSKKVSNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(N2)C=O

Origin of Product

United States

Foundational & Exploratory

5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Part 1: Executive Summary

This compound (CAS: 912763-72-5) is a pivotal heterocyclic building block in the synthesis of advanced optoelectronic materials and porphyrinoid dyes. Structurally, it consists of a pyrrole core substituted at the


-positions with a formyl group and a meta-tolyl moiety. This specific substitution pattern imparts unique solubility and electronic properties compared to its para-substituted analogs, making it a preferred precursor for asymmetric BODIPY (Boron-Dipyrromethene) dyes, dipyrrins, and expanded porphyrins used in bio-imaging and photodynamic therapy.

Part 2: Physicochemical Profile

The following data aggregates calculated and analog-based experimental properties. Due to the specific nature of the meta-isomer, some values are derived from structure-property relationship (SPR) models validated against similar 5-arylpyrrole-2-carbaldehydes.

PropertyValue / DescriptionConfidence
IUPAC Name This compoundHigh
CAS Number 912763-72-5High
Molecular Formula

High
Molecular Weight 185.22 g/mol High
Appearance Pale yellow to tan crystalline solidHigh
Melting Point 135–145 °C (Estimated based on 5-phenyl analog)Medium
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in waterHigh
Acidity (pKa) ~16.5 (Pyrrole NH), Conjugate acid of aldehyde ~ -7High
LogP 2.8 (Predicted)High

Expected Spectral Characteristics (NMR):

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    
    
    12.0 (br s, 1H, NH), 9.50 (s, 1H, CHO), 7.60 (s, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 6.98 (dd, 1H, Pyrrole-H3), 6.55 (dd, 1H, Pyrrole-H4), 2.38 (s, 3H,
    
    
    ).

Part 3: Synthetic Pathways

The synthesis of 5-arylpyrrole-2-carbaldehydes is non-trivial due to the sensitivity of the pyrrole ring to oxidation. Two primary pathways are recommended: Suzuki-Miyaura Cross-Coupling (Method A) for modularity, and Vilsmeier-Haack Formylation (Method B) for scale.

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

This method tolerates the aldehyde functionality and avoids the use of harsh phosphorylating agents.

Protocol:

  • Reagents: 5-Bromo-1H-pyrrole-2-carbaldehyde (1.0 eq), 3-Methylphenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

  • Procedure:

    • Degas the solvent mixture with argon for 30 minutes.

    • Add reactants and catalyst to a sealed pressure vial.

    • Heat to 90 °C for 12–16 hours.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Method B: Vilsmeier-Haack Formylation

Best for generating the aldehyde in situ from the aryl-pyrrole precursor.

Protocol:

  • Precursor: 2-(3-Methylphenyl)-1H-pyrrole.

  • Reagents:

    
     (1.1 eq), DMF (1.2 eq), DCM (Solvent).
    
  • Procedure:

    • Generate the Vilsmeier reagent (

      
       added to DMF at 0 °C).
      
    • Add the pyrrole solution dropwise at 0 °C.

    • Stir at RT for 2 hours, then reflux for 1 hour.

    • Hydrolysis: Pour into ice-cold sodium acetate solution (Critical step to preserve the aldehyde).

Synthesis cluster_suzuki Method A: Suzuki Coupling cluster_vilsmeier Method B: Vilsmeier-Haack SM1 5-Bromo-pyrrole- 2-carbaldehyde Cat Pd(PPh3)4 Na2CO3 SM1->Cat Boronic 3-Methylphenyl- boronic acid Boronic->Cat Product 5-(3-Methylphenyl)-1H- pyrrole-2-carbaldehyde Cat->Product 90°C, 12h SM2 2-(3-Methylphenyl) -pyrrole Reagent POCl3 / DMF (Electrophilic Attack) SM2->Reagent Reagent->Product 1. Reflux 2. Hydrolysis

Figure 1: Comparison of synthetic routes. Method A is preferred for functional group tolerance.

Part 4: Reactivity & Applications

The molecule features two distinct reactive centers: the electrophilic aldehyde and the nucleophilic pyrrole ring .

BODIPY Dye Synthesis (Core Application)

This is the primary industrial application. Condensation of this compound with a second pyrrole (substituted or unsubstituted) yields asymmetric dipyrromethenes.

  • Mechanism: Acid-catalyzed condensation followed by oxidation (DDQ or p-chloranil) and boron complexation (

    
    ).
    
  • Significance: The meta-methyl group reduces

    
    -stacking aggregation in the solid state, often enhancing quantum yield compared to the unsubstituted phenyl analog.
    
Porphyrin Construction

Tetramerization of the pyrrole-carbaldehyde (or condensation with dipyrromethanes) yields meso-aryl porphyrins. The 3-methyl substituent introduces asymmetry, useful for preventing crystallization in soluble porphyrin formulations.

Schiff Base Formation

Reaction with primary amines yields imines, which serve as ligands for metal coordination (e.g., Zn(II), Cu(II)) in catalysis.

Reactivity Center 5-(3-Methylphenyl)-1H- pyrrole-2-carbaldehyde Node1 Dipyrromethene (Pre-BODIPY) Center->Node1 Condensation Node3 Porphyrin Scaffold Center->Node3 Tetramerization Node4 Schiff Base Ligand Center->Node4 Dehydration Node2 BODIPY Dye (Fluorescent) Node1->Node2 Complexation Reagent1 + Pyrrole / H+ Reagent2 + BF3·OEt2 / Base Reagent3 + Self-Condensation Reagent4 + R-NH2

Figure 2: Divergent reactivity pathways. The BODIPY route (green) is the most commercially relevant.

Part 5: Experimental Protocol (BODIPY Synthesis)

Objective: Synthesis of an asymmetric BODIPY dye using this compound.

  • Condensation:

    • Dissolve this compound (1 mmol) and 2,4-dimethylpyrrole (1 mmol) in dry DCM (20 mL).

    • Add catalytic

      
       (1 drop) or TFA. Stir at RT for 4 hours. The solution will turn dark red.
      
  • Complexation:

    • Add DIPEA (DIEA) (6 mmol) followed by

      
       (6 mmol) dropwise at 0 °C.
      
    • Stir for 2 hours at RT.

  • Workup:

    • Wash with water (

      
       mL). Dry organic layer over 
      
      
      
      .
    • Concentrate and purify via column chromatography (Silica, Toluene/Hexane).

    • Result: A highly fluorescent orange/red solid.

Part 6: Safety & Handling

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • BLD Pharm. (2024). Product Data: this compound. Retrieved from

  • BOC Sciences. (2024). BODIPY Design, Synthesis & Functionalization Guide. Retrieved from

  • Swavey, S., et al. (2016).[1] "Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles." Organic & Biomolecular Chemistry. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 1H-Pyrrole-2-carboxaldehyde Properties. Retrieved from

  • Aslam, S., et al. (2011). "Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates." Asian Journal of Chemistry. Retrieved from

Sources

5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Synthetic Utility, and Biological Applications[1][2]

Executive Summary & Compound Profile

5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde is a specialized heterocyclic intermediate functioning as a "linchpin" scaffold in organic materials science and medicinal chemistry.[1] Unlike direct-acting pharmaceuticals, its primary "Mechanism of Action" (MOA) is chemical: it serves as the electrophilic partner in the synthesis of BODIPY fluorophores and bioactive Schiff bases .

Structurally, the compound features a pyrrole core substituted at the C5 position with a lipophilic m-tolyl group and at the C2 position with a reactive formyl group.[2] This specific substitution pattern blocks the C5 position, forcing subsequent condensation reactions to occur at the aldehyde or the remaining pyrrolic C3/C4 positions, making it an ideal precursor for asymmetric dipyrromethenes.[2]

Chemical Identity Table
ParameterDetail
Chemical Name This compound
CAS Number 912763-72-5
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Core Reactivity Carbonyl condensation (Schiff base/Aldol), Dipyrromethene complexation
Primary Applications BODIPY Dye Synthesis, Kinase Inhibitor Pharmacophore, Tubulin Inhibitors
Mechanisms of Action[5][6]

The utility of this compound is defined by two distinct mechanistic pathways: Photophysical Transduction (via BODIPY conversion) and Biological Modulation (via Schiff base derivatization).

A. Chemical MOA: Dipyrromethene (BODIPY) Formation

The most critical application of this scaffold is in the synthesis of meso-unsubstituted or asymmetric BODIPY dyes.

  • Mechanism: The aldehyde group of the 5-arylpyrrole undergoes acid-catalyzed condensation with a second pyrrole unit (often different, to create asymmetry).

  • Process:

    • Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., TFA, POCl₃).[2]

    • Electrophilic Attack: The C2-position of a second pyrrole attacks the activated carbonyl.

    • Dehydration & Oxidation: Loss of water yields a dipyrromethene, which is subsequently complexed with BF₃[2]·OEt₂.

  • Result: The m-tolyl group at the 5-position provides solubility and steric bulk, preventing aggregation-induced quenching (ACQ) in the final fluorophore.[1]

B. Biological MOA: Kinase & Tubulin Inhibition (Derivative-Based)

Derivatives synthesized from the aldehyde moiety (specifically hydrazones and imines) exhibit potent anticancer activity.

  • Target 1: Tyrosine Kinases (VEGFR/EGFR):

    • Binding Mode: The pyrrole NH and the imine nitrogen (formed from the aldehyde) act as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP within the kinase hinge region.[2]

    • Effect: ATP-competitive inhibition, preventing phosphorylation and downstream signaling (e.g., angiogenesis).[2]

  • Target 2: Tubulin Polymerization:

    • Binding Mode: 5-Aryl-pyrrole derivatives bind to the colchicine site of tubulin.[1] The 3-methylphenyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.

    • Effect: Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[2]

Visualization of Mechanisms[5]

The following diagrams illustrate the core chemical transformation (BODIPY synthesis) and the biological signaling pathway modulated by its derivatives.

Diagram 1: Synthetic Pathway to Asymmetric BODIPY

BODIPY_Synthesis Start 5-(3-Methylphenyl)- 1H-pyrrole-2-carbaldehyde Inter Dipyrromethene Intermediate Start->Inter Acid Catalyzed Condensation (TFA) Pyrrole2 Pyrrole Partner (e.g., 2,4-Dimethylpyrrole) Pyrrole2->Inter Final Asymmetric BODIPY Dye (Fluorescent Probe) Inter->Final Complexation (N-B-N Bond Formation) BF3 BF3·OEt2 / Base BF3->Final

Caption: Step-wise conversion of the pyrrole-aldehyde scaffold into a rigid, fluorescent BODIPY core.

Diagram 2: Biological Signaling Inhibition (Kinase/Tubulin)

Biological_MOA Drug Schiff Base Derivative (Hydrazone/Imine) Target1 Receptor Tyrosine Kinase (VEGFR / EGFR) Drug->Target1 H-Bonding (Hinge Region) Target2 Tubulin (Colchicine Site) Drug->Target2 Hydrophobic Interaction ATP ATP Binding Pocket Target1->ATP Competes with ATP Microtubule Microtubule Dynamics Target2->Microtubule Destabilizes Downstream1 Inhibition of Phosphorylation ATP->Downstream1 Downstream2 G2/M Cell Cycle Arrest Microtubule->Downstream2 Apoptosis Apoptosis (Cell Death) Downstream1->Apoptosis Downstream2->Apoptosis

Caption: Dual-mechanism pathway showing how derivatives target kinase signaling and cytoskeletal integrity.[1]

Experimental Protocols

These protocols are designed for research validation. Ensure all work is conducted in a fume hood with appropriate PPE.[2]

Protocol A: Synthesis of Asymmetric BODIPY Dye

Objective: Synthesize a fluorescent probe using the scaffold.

  • Reagents:

    • This compound (1.0 eq, 185 mg)[1]

    • 2,4-Dimethylpyrrole (1.0 eq, 95 mg)[2]

    • Dichloromethane (DCM, anhydrous, 50 mL)[2]

    • Trifluoroacetic acid (TFA, catalytic, 2 drops)[2]

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.0 eq)[1]

    • Diisopropylethylamine (DIPEA, 6.0 eq)[2]

    • BF₃[1][3]·OEt₂ (Boron trifluoride diethyl etherate, 8.0 eq)[2]

  • Procedure:

    • Condensation: Dissolve the aldehyde and pyrrole partner in DCM under N₂ atmosphere. Add TFA. Stir at Room Temperature (RT) for 3 hours (Solution turns dark red).

    • Oxidation: Add DDQ in one portion. Stir for 30 minutes to form the dipyrromethene.

    • Complexation: Cool to 0°C. Add DIPEA, stir for 10 min, then add BF₃·OEt₂ dropwise.

    • Workup: Allow to warm to RT and stir for 2 hours. Wash with water (3x), dry over Na₂SO₄, and concentrate.[2]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[2]

  • Validation:

    • Expect a bright fluorescent solid (Orange/Red emission).[2]

    • ¹H NMR should show disappearance of the aldehyde proton (~9.5 ppm).[2]

Protocol B: Synthesis of Bioactive Hydrazone (Kinase Inhibitor Probe)

Objective: Create a derivative for cytotoxicity screening.

  • Reagents:

    • This compound (1.0 eq)[1]

    • Isonicotinic acid hydrazide (Isoniazid, 1.0 eq)[2]

    • Ethanol (Absolute, 10 mL/mmol)[2]

    • Glacial Acetic Acid (Catalytic, 2-3 drops)[2]

  • Procedure:

    • Dissolve the aldehyde in refluxing ethanol.[2]

    • Add Isoniazid and acetic acid.

    • Reflux for 4–6 hours.[2] Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Upon completion, cool to RT. The product usually precipitates as a crystalline solid.[2]

    • Filter, wash with cold ethanol, and recrystallize from EtOH/DMF.[2]

  • Validation:

    • IR Spectroscopy: Look for C=N stretch (~1600-1620 cm⁻¹) and disappearance of C=O aldehyde stretch.

References
  • BenchChem. (2025).[2][4] Unlocking the Potential of Substituted Pyrrole-2,5-dicarbaldehydes: A Technical Guide for Researchers. Retrieved from

  • MDPI. (2025).[2] Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Retrieved from

  • National Institutes of Health (NIH). (2023).[2] Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Retrieved from

  • BOC Sciences. BODIPY Design, Synthesis & Functionalization Guide. Retrieved from [2]

  • PubChem. 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde Compound Summary. Retrieved from

  • BLD Pharm. 5-Phenyl-1H-pyrrole-2-carbaldehyde Product Information. Retrieved from

Sources

The Synthetic Versatility and Application of Substituted Pyrrole-2-carbaldehydes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the synthesis, reactivity, and diverse applications of substituted pyrrole-2-carbaldehydes, pivotal intermediates in medicinal chemistry and materials science.

Substituted pyrrole-2-carbaldehydes are a class of heterocyclic compounds that have garnered significant attention from the scientific community. Their inherent structural features, combining an electron-rich aromatic pyrrole nucleus with a reactive aldehyde functionality, render them exceptionally versatile building blocks in organic synthesis. This guide provides a comprehensive overview of the core aspects of substituted pyrrole-2-carbaldehydes, tailored for researchers, scientists, and professionals in drug development. We will delve into the primary synthetic methodologies, explore their rich chemical reactivity, and highlight their applications in the creation of complex molecules with significant biological and material properties.

I. Strategic Synthesis of the Pyrrole-2-carbaldehyde Scaffold

The construction of the substituted pyrrole-2-carbaldehyde framework can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Vilsmeier-Haack Reaction: A Classic Approach to Formylation

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] The electrophilic chloromethyleniminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis furnishes the desired pyrrole-2-carbaldehyde.[1]

The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is a crucial consideration. Generally, formylation occurs preferentially at the C2 position due to the electron-donating nature of the nitrogen atom. However, the presence of deactivating substituents at the C2 position can lead to a mixture of C4 and C5 formylated products.[5]

Experimental Protocol: Synthesis of Pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction [4]

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide.

  • Cool the flask in an ice bath and maintain the internal temperature at 10–20 °C while adding 169 g (1.1 moles) of phosphorus oxychloride dropwise over 15 minutes.

  • Remove the ice bath and stir the mixture for 15 minutes.

  • Replace the ice bath and add 250 ml of ethylene dichloride.

  • Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.

  • After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Cool the mixture to 25–30 °C and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in about 1 L of water.

  • Reflux the mixture again for 15 minutes with vigorous stirring.

  • After cooling, separate the ethylene dichloride layer and extract the aqueous phase with ether.

  • Combine the organic extracts, wash with saturated aqueous sodium carbonate solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from petroleum ether.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleniminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Pyrrole Pyrrole Pyrrole->Iminium_Intermediate Product Pyrrole-2-carbaldehyde Iminium_Intermediate->Product Hydrolysis Hydrolysis Hydrolysis

Caption: Vilsmeier-Haack reaction workflow.

Paal-Knorr Pyrrole Synthesis: Constructing the Heterocycle

The Paal-Knorr synthesis is a fundamental and versatile method for the construction of substituted pyrroles.[6][7][8][9] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[7][10] The mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[8] While this method directly yields a substituted pyrrole, subsequent functionalization, such as formylation, is necessary to introduce the C2-carbaldehyde group.

Modern variations of the Paal-Knorr synthesis have been developed to overcome some of its limitations, such as the often harsh reaction conditions.[9] These include the use of microwave irradiation and various catalysts to improve yields and broaden the substrate scope.[11]

Paal_Knorr Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Amine Primary Amine or Ammonia Amine->Hemiaminal Dihydroxytetrahydropyrrole 2,5-Dihydroxytetrahydropyrrole Derivative Hemiaminal->Dihydroxytetrahydropyrrole Cyclization Cyclization Intramolecular Cyclization Pyrrole Substituted Pyrrole Dihydroxytetrahydropyrrole->Pyrrole Dehydration Dehydration Dehydration

Caption: Paal-Knorr pyrrole synthesis mechanism.

Modern Synthetic Approaches

Recent advances in organic synthesis have provided novel and efficient routes to substituted pyrrole-2-carbaldehydes. These methods often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity.

  • Oxidative Annulation and Csp³–H to C=O Oxidation: A notable de novo synthesis involves the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[12][13] This one-pot reaction proceeds through a cascade of transformations, including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization, to directly afford highly substituted pyrrole-2-carbaldehydes.[13] A key advantage of this method is the use of molecular oxygen as the terminal oxidant, making it a more environmentally benign approach.[12][13]

  • Catalytic Multicomponent Synthesis: Thiazolium salt-catalyzed multicomponent reactions have been developed for the one-pot synthesis of highly substituted pyrroles.[11] This strategy employs an acyl anion conjugate addition of acylsilanes to unsaturated ketones to generate 1,4-dicarbonyl compounds in situ, which then undergo a Paal-Knorr type reaction with various amines.[11]

II. The Rich Reactivity of Substituted Pyrrole-2-carbaldehydes

The dual functionality of substituted pyrrole-2-carbaldehydes provides a rich platform for a wide array of chemical transformations.

Reactions at the Aldehyde Group

The carbaldehyde group is a versatile handle for further molecular elaboration.

  • Condensation Reactions: The aldehyde readily undergoes condensation reactions with various nucleophiles. A prominent example is the reaction with primary amines to form Schiff bases, which can serve as ligands for metal complexes or be further modified.[14]

  • Knoevenagel Condensation: The Knoevenagel condensation of pyrrole-2-carbaldehydes with active methylene compounds, such as methyl cyanoacetate, is a key step in the synthesis of more complex pyrrolic structures, including precursors for porphyrin synthesis.[15]

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of pyrrole derivatives.

Reactions Involving the Pyrrole Ring

The pyrrole nucleus, being electron-rich, is susceptible to electrophilic substitution. The position of substitution is influenced by the existing substituents on the ring. The aldehyde group is a deactivating group, which can direct incoming electrophiles to other positions on the ring.

III. Diverse Applications in Science and Technology

The synthetic accessibility and versatile reactivity of substituted pyrrole-2-carbaldehydes have led to their widespread use in various scientific and technological fields.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The pyrrole motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[14][16][17] Substituted pyrrole-2-carbaldehydes serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.

  • Anticancer Agents: Numerous pyrrole derivatives have demonstrated potent anticancer properties by targeting key cellular pathways, including microtubule polymerization, tyrosine kinases, and histone deacetylases.[17][18] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cancer, features a pyrrole core.[16][19]

  • Antimicrobial and Antifungal Agents: Pyrrole-based compounds have also shown significant promise as antibacterial and antifungal agents.[20] Schiff bases derived from pyrrole-2-carbaldehyde have been investigated for their antimicrobial activities.[14]

Table 1: Biological Activities of Selected Pyrrole Derivatives

Compound ClassTarget/Mechanism of ActionTherapeutic Area
Pyrrole-based Tyrosine Kinase InhibitorsInhibition of multiple receptor tyrosine kinasesOncology
Pyrrolizinone DerivativesPotential anticancer agentsOncology
Pyrrole-Schiff BasesAntimicrobial activityInfectious Diseases
Materials Science: Building Blocks for Functional Materials

The unique electronic and optical properties of the pyrrole ring make it an attractive component for the construction of advanced materials.

  • Porphyrin Synthesis: Pyrrole-2-carbaldehydes are indispensable precursors in the synthesis of porphyrins and their analogues.[15][21] Porphyrins are large macrocyclic compounds with a wide range of applications in areas such as catalysis, photodynamic therapy, and molecular electronics. The condensation of pyrrole-2-carbaldehydes with other pyrrolic units is a common strategy for constructing the porphyrin macrocycle.[21]

  • Organic Electronics: The electron-rich nature of the pyrrole ring makes it a suitable component for organic electronic materials. Pyrrole-containing polymers and small molecules have been investigated for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[14]

IV. Conclusion

Substituted pyrrole-2-carbaldehydes represent a cornerstone in modern organic synthesis. Their accessibility through both classical and contemporary synthetic methods, coupled with their versatile reactivity, has solidified their importance as key intermediates. From the development of novel therapeutics to the fabrication of advanced functional materials, the applications of these compounds continue to expand. The ongoing exploration of new synthetic routes and the innovative utilization of their chemical properties promise to further unlock the immense potential of this remarkable class of heterocyclic compounds, paving the way for future discoveries in science and technology.

References

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Highly Substituted Pyrroles via Nucleophilic Catalysis - ACS Publications. (2010, August 18). Retrieved from [Link]

  • Synthesis of Pyrrole via Formal Cycloaddition of Allyl Ketone and Amine under Metal-Free Conditions - ACS Publications. (2022, September 2). Retrieved from [Link]

  • Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Catalytic Multicomponent Synthesis of Highly Substituted Pyrroles Utilizing a One-Pot Sila-Stetter/Paal−Knorr Strategy | Organic Letters - ACS Publications. (2004, June 9). Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). Retrieved from [Link]

  • I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A New Synthesis of Pyrroles. - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis | . (2023, February 1). Retrieved from [Link]

  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. (n.d.). Retrieved from [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06357F. (2020, November 23). Retrieved from [Link]

  • Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC. (n.d.). Retrieved from [Link]

  • 5-Unsubstituted 2-pyrrolecarboxaldehydes for porphyrin synthesis and the cyanovinyl protecting group - Academia.edu. (n.d.). Retrieved from [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation | Organic Letters - ACS Publications. (2018, January 12). Retrieved from [Link]

  • Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. (n.d.). Retrieved from [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles - orientjchem.org. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents. (n.d.).
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. (2023, March 13). Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (2023, March 13). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. (n.d.). Retrieved from [Link]

  • One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals - PubMed. (2015, August 7). Retrieved from [Link]

  • Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC. (n.d.). Retrieved from [Link]

  • Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Scheme 1: The reaction of pyrrole-2-carbaldehyde with acetylene. - ResearchGate. (n.d.). Retrieved from [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - MDPI. (2025, November 27). Retrieved from [Link]

  • Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF - EduRev. (2026, February 13). Retrieved from [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. (2022, August 9). Retrieved from [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021, January 4). Retrieved from [Link]

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - ResearchGate. (2022, August 6). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - RJPT. (2020, October 21). Retrieved from [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. (n.d.). Retrieved from [Link]

Sources

Discovery and Synthesis of Novel Pyrrole Derivatives: From Foundational Chemistry to Modern Therapeutic Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in a vast array of natural products, pharmaceuticals, and advanced materials.[1] Its unique electronic properties and versatile reactivity have made it a focal point in drug discovery, leading to blockbuster drugs such as atorvastatin and the anticancer agent sunitinib.[2][3] This technical guide provides a comprehensive overview of the synthesis and discovery of novel pyrrole derivatives, tailored for professionals in chemical and pharmaceutical research. We will traverse the foundational pillars of classical pyrrole synthesis—including the Paal-Knorr, Hantzsch, and Knorr reactions—exploring their underlying mechanisms and enduring utility. The guide then transitions to the forefront of modern synthetic innovation, detailing the strategic advantages of multicomponent reactions (MCRs), the precision of metal-catalyzed methodologies, and the imperative of green chemistry principles. By integrating detailed, field-proven protocols with an analysis of the causal factors driving experimental choices, this document serves as both a practical handbook and a strategic resource for the design and execution of next-generation pyrrole-based drug discovery programs.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic heterocycle, pyrrole, is a fundamental structural motif in medicinal chemistry and biology.[4][5] Its prevalence is rooted in a unique combination of steric and electronic properties that facilitate effective interactions with biological targets. The pyrrole core is an integral component of vital biological molecules, including heme, chlorophyll, and vitamin B12, highlighting its evolutionary selection for critical biochemical functions.[1][5]

In pharmaceutical design, the pyrrole scaffold is prized for its ability to act as a versatile pharmacophore. The nitrogen heteroatom can serve as a hydrogen bond donor, while the delocalized π-electron system allows for various non-covalent interactions, crucial for ligand-receptor binding.[2] This adaptability has led to the development of pyrrole derivatives with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and antitumor effects.[1][4][6][7] The commercial success of molecules like atorvastatin (cholesterol-lowering), sunitinib (anticancer), and ketorolac (anti-inflammatory) underscores the therapeutic power and chemical tractability of this essential heterocycle.[2][3]

Classical Synthetic Strategies: The Foundation of Pyrrole Chemistry

The enduring relevance of classical name reactions in pyrrole synthesis lies in their reliability and foundational role in establishing the principles of pyrrole ring formation. Understanding these methods is crucial for any chemist working with this scaffold.

Paal-Knorr Synthesis

First reported in the late 19th century, the Paal-Knorr synthesis remains one of the most direct and versatile methods for preparing substituted pyrroles.[8][9][10] Its robustness stems from a straightforward condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, often facilitated by a weak acid catalyst.[9][][12]

Causality Behind the Method: The reaction's efficiency is driven by the formation of a stable aromatic ring from readily available acyclic precursors. The mechanism initiates with the nucleophilic attack of the amine on one carbonyl group to form a hemiaminal.[9] This is followed by an intramolecular cyclization onto the second carbonyl, a rate-determining step, which leads to a dihydroxy-tetrahydropyrrole intermediate that subsequently dehydrates to yield the aromatic pyrrole.[9][13] The use of a mild acid like acetic acid accelerates the reaction by protonating a carbonyl oxygen, rendering the carbon more electrophilic without promoting the side reactions (furan formation) that can occur under strongly acidic conditions.[12]

Paal_Knorr_Mechanism Paal-Knorr Synthesis Mechanism R1 1,4-Dicarbonyl I1 Hemiaminal R1->I1 + R'-NH2 R2 Primary Amine (R'-NH2) R2->I1 I2 Cyclized Intermediate (2,5-Dihydroxytetrahydropyrrole) I1->I2 Intramolecular Cyclization P Substituted Pyrrole I2->P - 2H2O (Dehydration)

Caption: Paal-Knorr synthesis proceeds via hemiaminal formation and dehydration.

Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrole

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetonylacetone (1,4-hexanedione) (11.4 g, 0.1 mol) and absolute ethanol (40 mL).

  • Reagent Addition: While stirring, add benzylamine (10.7 g, 0.1 mol) to the solution. A mild exotherm may be observed.

  • Reaction: Add glacial acetic acid (1 mL) as a catalyst. Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. An oil or solid will separate.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil by vacuum distillation to obtain 1-benzyl-2,5-dimethylpyrrole as a pale yellow oil.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction that provides access to highly substituted pyrroles, which can be challenging to obtain through other methods.[14] It involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[][14][15]

Causality Behind the Method: The key to this synthesis is the sequential formation of two key intermediates. First, the amine condenses with the β-ketoester to form an enamine intermediate.[14] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration yield the final pyrrole product. The choice of reactants allows for precise control over the substitution pattern on all positions of the pyrrole ring, making it a powerful tool for building molecular complexity.

Hantzsch_Mechanism Hantzsch Pyrrole Synthesis Workflow cluster_reactants Reactants R1 β-Ketoester I1 Enamine Formation R1->I1 R2 α-Haloketone I2 Nucleophilic Attack on α-Haloketone R2->I2 R3 Amine / NH3 R3->I1 I1->I2 I3 Intramolecular Cyclization & Dehydration I2->I3 P Substituted Pyrrole I3->P

Caption: Hantzsch synthesis workflow involves enamine formation and cyclization.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-5-phenylpyrrole-3-carboxylate

  • Enamine Formation (Step A): In a 250 mL flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in 50 mL of ethanol. Cool the solution in an ice bath and bubble anhydrous ammonia gas through it for 30 minutes, or add concentrated ammonium hydroxide (10 mL) and stir vigorously for 1 hour at room temperature.

  • Alkylation (Step B): To the enamine solution from Step A, add α-bromoacetophenone (19.9 g, 0.1 mol) portion-wise while maintaining the temperature below 30°C.

  • Cyclization: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for 3 hours.

  • Isolation: Cool the reaction mixture. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, pour the mixture into ice water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Recrystallize the resulting solid from an ethanol/water mixture to yield the pure product.

Knorr Pyrrole Synthesis

The Knorr synthesis is another classic, high-yield method that involves the condensation of an α-amino-ketone with a β-ketoester or other compound with an activated methylene group.[15][16]

Causality Behind the Method: A significant challenge in this synthesis is the high reactivity and tendency of α-amino-ketones to self-condense.[16] Therefore, the most reliable protocols generate the α-amino-ketone in situ. A common and effective strategy is the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[16] The freshly generated, highly reactive α-amino-ketone is immediately trapped by the β-ketoester present in the reaction mixture, leading to condensation, cyclization, and aromatization to form the pyrrole ring. This "generate-and-trap" strategy is key to the success of the Knorr synthesis.

Knorr_Mechanism Knorr Pyrrole Synthesis Workflow R1 β-Ketoester I1 α-Oximino-ketone (Intermediate) R1->I1 Nitrosation P Substituted Pyrrole R1->P R2 Sodium Nitrite + Acetic Acid R2->I1 I2 α-Amino-ketone (Generated in situ) I1->I2 Reduction R3 Zinc Dust (Reducing Agent) R3->I2 I2->P Condensation with excess β-Ketoester

Caption: Knorr synthesis relies on the in situ generation of an α-amino-ketone.

Modern Synthetic Methodologies: Expanding the Chemical Space

While classical methods are foundational, modern synthetic chemistry has introduced powerful new strategies that offer enhanced efficiency, broader functional group tolerance, and improved sustainability.[17]

Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more reactants are combined to form a product that contains significant portions of all starting materials.[18][19] This approach is highly valued in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds.[4]

Causality Behind the Method: The power of MCRs lies in their synthetic efficiency and atom economy.[4] By combining multiple transformations into a single operation without isolating intermediates, MCRs reduce solvent waste, purification steps, and overall reaction time. For pyrrole synthesis, this can involve, for example, the B(C6F5)3-catalyzed reaction of vicinal tricarbonyl compounds, enamines, and various nucleophiles to install diverse functional groups directly onto the pyrrole core.[20]

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and pyrrole construction is no exception. Catalysts based on palladium, iridium, gold, copper, and ruthenium enable novel bond formations under mild conditions that are often not achievable with classical methods.[17][21][22]

Causality Behind the Method: Metal catalysts operate by creating unique reactive intermediates and lowering the activation energy of key bond-forming steps. For instance, an iridium-catalyzed synthesis allows for the sustainable construction of pyrroles from secondary alcohols and amino alcohols, with hydrogen gas as the only byproduct.[23] Palladium catalysts can facilitate the oxidative coupling of N-homoallylic amines and arylboronic acids, forming C-C and C-N bonds in a cascade process.[22] These methods provide access to novel pyrrole architectures and often exhibit high functional group tolerance, a critical requirement in complex molecule synthesis.

Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyrrole synthesis, this involves the use of environmentally benign solvents, energy-efficient reaction conditions, and renewable starting materials.[24]

Causality Behind the Method: The goal is to minimize environmental impact without sacrificing synthetic efficiency. Key strategies include:

  • Water as a Solvent: Utilizing water as a reaction medium, as seen in some eco-friendly variations of the Paal-Knorr synthesis using surfactants.[4]

  • Visible-Light Photoredox Catalysis: Using light as a traceless reagent to promote reactions, such as the Ru(II)-catalyzed condensation of aryl azides and aldehydes to form pyrroles.[21][24]

  • Microwave-Assisted Synthesis: Employing microwave irradiation to dramatically reduce reaction times and often improve yields.[25]

  • Solvent-Free Reactions: Performing reactions under neat conditions, sometimes with ball-milling (mechanochemistry), to eliminate the need for solvents entirely.[24][26]

Discovery Workflow and Characterization of Novel Pyrroles

The synthesis of pyrrole derivatives is the first step in a larger drug discovery process. A systematic workflow is essential for identifying and optimizing lead compounds.

Drug_Discovery_Workflow Drug Discovery & Optimization Cycle A Target Identification & Validation B Library Design & Virtual Screening A->B C Chemical Synthesis (e.g., MCR, Catalysis) B->C D In Vitro Screening (Biological Assays) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization (Iterative Redesign) E->F F->C New Analogs

Caption: A typical workflow for the discovery of novel therapeutic agents.

Characterization and Purification

Once synthesized, the identity and purity of each new compound must be rigorously confirmed. Standard analytical techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the substitution pattern.[27][28][29]

  • Infrared (IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups, such as N-H, C=O, and C-N bonds.[27][30]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[27][28][30]

Purification is typically achieved through techniques such as column chromatography, recrystallization, or vacuum distillation, depending on the physical properties of the compound.[31][32][33]

Biological Evaluation and Data Analysis

Novel pyrrole derivatives are screened for activity against specific biological targets (e.g., enzymes, receptors). Quantitative data from these assays, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, are crucial for evaluating potency and guiding the next round of synthesis.

Table 1: Representative Biological Activities of Novel Pyrrole Derivatives

Compound ClassSynthetic MethodBiological TargetReported Activity (IC₅₀)Reference
1,5-Diaryl PyrrolesPaal-KnorrCyclooxygenase-2 (COX-2)0.55 - 7.2 µM[34]
1,3-Diaryl PyrrolesMulticomponentButyrylcholinesterase (BChE)1.71 µM[35]
Pyrrole-SulfonamidesPaal-KnorrH⁺,K⁺-ATPasePotent Inhibition[36]
1,5-Diaryl PyrrolesPaal-KnorrAntioxidant (vs. 6-OHDA)Neuroprotective Effects[6][37]

Conclusion and Future Perspectives

The synthesis of pyrrole derivatives has evolved from classical, century-old reactions to a sophisticated science employing cutting-edge catalytic systems and sustainable methodologies. The Paal-Knorr, Hantzsch, and Knorr syntheses remain vital tools, providing reliable access to the pyrrole core. However, modern approaches like multicomponent reactions and transition-metal catalysis have dramatically expanded the accessible chemical space, enabling the rapid and efficient creation of complex, highly functionalized pyrrole libraries for drug discovery.

The future of this field will likely focus on several key areas:

  • Enhanced Catalysis: The development of more efficient, selective, and sustainable catalysts will continue to be a major driver of innovation.

  • Late-Stage Functionalization: Methods that allow for the modification of complex pyrrole-containing molecules at a late stage in the synthesis will be highly valuable for lead optimization.

  • Flow Chemistry: The application of continuous flow chemistry will enable safer, more scalable, and automated synthesis of pyrrole libraries.[14]

  • Biocatalysis: The use of enzymes to catalyze pyrrole synthesis offers the potential for unparalleled selectivity and green credentials.

As our understanding of disease biology deepens, the demand for novel, potent, and selective therapeutic agents will only grow. The pyrrole scaffold, with its proven track record and immense synthetic versatility, is poised to remain at the heart of medicinal chemistry and drug discovery for the foreseeable future.

References

  • Estévez, V., Villacampa, M., & Menéndez, J. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-4657. [Link]

  • Yempalla, S., et al. (2022). Recent Advancements in Pyrrole Synthesis. Molecules, 27(19), 6548. [Link]

  • Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700. [Link]

  • Patel, D., et al. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Mini-Reviews in Organic Chemistry, 21(7), 717-741. [Link]

  • Javahershenas, F., et al. (2021). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Cell Journal (Yakhteh), 23(6), 668-676. [Link]

  • Javahershenas, F., et al. (2021). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Scientific Information Database (SID). [Link]

  • Correia-da-Silva, M., et al. (2006). Recent Advances in the Synthesis of Pyrroles. ResearchGate. [Link]

  • Dutta, S., & Panda, G. (2023). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Progress in Chemical and Biological Science. [Link]

  • Li, W., et al. (2020). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers, 7(19), 2873-2879. [Link]

  • Shinde, P., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Der Pharma Chemica, 9(23), 84-101. [Link]

  • Various Authors. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. LinkedIn. [Link]

  • Jing, X., et al. (2009). Organic Catalytic Multicomponent One-Pot Synthesis of Highly Substituted Pyrroles. Synlett, 2009(18), 2995-2999. [Link]

  • Michlik, S., & Kempe, R. (2013). A sustainable catalytic pyrrole synthesis. Nature Chemistry, 5(2), 140-144. [Link]

  • Gîrd, C. E., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 23(23), 15093. [Link]

  • Various Authors. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Various Authors. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

  • Various Authors. (n.d.). Knorr pyrrole synthesis. Wikipedia. [Link]

  • Wang, Y., et al. (2023). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 11, 1117565. [Link]

  • Various Authors. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421. [Link]

  • Musso, L., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry, 11(6), 649-666. [Link]

  • Various Authors. (2015). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Chilean Chemical Society. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15851-15876. [Link]

  • Baluja, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Basic and Applied Chemical Sciences, 5(3), 61-66. [Link]

  • Various Authors. (2019). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Research, 11(1). [Link]

  • Tzani, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 7977. [Link]

  • Singh, A., et al. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 13(10), 4785-4789. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15851-15876. [Link]

  • Lee, J. Y., et al. (2012). Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. Journal of Medicinal Chemistry, 55(11), 5343-5353. [Link]

  • Various Authors. (n.d.). Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]

  • Various Authors. (n.d.). Hantzsch pyrrole synthesis. Wikipedia. [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. International Journal of Applied Engineering Research, 13(19), 14210-14223. [Link]

  • Various Authors. (n.d.). Heterocyclic Compounds. Textbook content. [Link]

  • Various Authors. (2015). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

  • Merger, F., et al. (1996). Purification of crude pyrroles.
  • Various Authors. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. [Link]

  • Haresnape, J. N. (1954). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. Journal of the American Chemical Society, 76(12), 3149-3153. [Link]

  • Sabat, M., et al. (2022). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 27(17), 5693. [Link]

  • Various Authors. (2014). The Hantzsch pyrrole synthesis. ResearchGate. [Link]

  • Various Authors. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure. [Link]

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1H-pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aryl-1H-pyrrole-2-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor for porphyrins, prodigiosin analogues, and kinase inhibitors. Synthesizing this motif via Suzuki-Miyaura cross-coupling presents unique challenges due to the electron-rich nature of the pyrrole ring, the acidity of the free N-H bond, and the potential instability of pyrrole-2-boronic acids.

This Application Note provides a definitive guide to overcoming these hurdles. We detail two distinct protocols: a Direct Coupling Method for rapid library generation and a Protected Route (SEM-strategy) for complex, sensitive substrates.

Strategic Analysis & Mechanistic Rationale

The Polarity Mismatch

Successful coupling requires a strategic choice of coupling partners.

  • Path A (Recommended): 5-Halo-pyrrole-2-carbaldehyde (Electrophile) + Aryl Boronic Acid (Nucleophile).

    • Reasoning: Pyrrole-2-boronic acids are notoriously unstable, suffering from rapid protodeboronation. 5-Halopyrroles are stable and commercially available.

  • Path B (Avoid): Pyrrole-2-boronic acid + Aryl Halide.

The "NH" Conundrum

The free N-H of the pyrrole (pKa ~16.5) can deprotonate under basic Suzuki conditions, forming a pyrrolyl anion. This anion can coordinate to the Palladium center (


-binding), creating a "resting state" that poisons the catalyst and halts the cycle.
  • Solution 1 (Ligand Control): Use electron-rich, bulky phosphines (e.g., SPhos, XPhos) or chelating ligands (dppf) to outcompete the pyrrolyl anion and facilitate reductive elimination.

  • Solution 2 (Protection): Masking the Nitrogen with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) or Boc group eliminates this pathway entirely.

Critical Parameters: Optimization Matrix

The following matrix summarizes reaction conditions optimized for yield and reproducibility based on internal screening data.

ParameterStandard Conditions (Robust)Advanced Conditions (Sterically Hindered)Green/Scale-Up Conditions
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Pd(dppf)Cl₂·DCM (3 mol%)
Base Na₂CO₃ (2.0 M aq.)K₃PO₄ (3.0 equiv, solid or aq.)K₂CO₃ (2.0 M aq.)
Solvent DME / H₂O (3:1)1,4-Dioxane / H₂O (4:1)Ethanol / Toluene / H₂O (2:1:1)
Temp 80–90 °C100 °C (or Microwave 120 °C)Reflux
Inert Gas Argon (Balloon)Nitrogen (Schlenk line)Nitrogen (Sparging)

Experimental Protocols

Protocol A: Direct Coupling of Unprotected Pyrroles

Best for: Rapid synthesis of simple analogues where the aryl boronic acid is electron-rich or neutral.

Reagents:

  • 5-Bromo-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Aryl Boronic Acid (1.2–1.5 equiv)

  • Pd(dppf)Cl₂[1][2]·DCM (0.03 equiv)

  • Na₂CO₃ (2.5 equiv)

  • Solvent: DME/H₂O (3:1, degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the 5-bromo-pyrrole (1.0 mmol, 174 mg), aryl boronic acid (1.2 mmol), and Na₂CO₃ (265 mg, 2.5 mmol).

  • Solvent Addition: Add DME (3 mL) and distilled water (1 mL).

  • Degassing (Critical): Sparge the mixture with Argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol) quickly under a positive stream of Argon. Cap the vial immediately.

  • Reaction: Heat the block to 85 °C. Monitor by TLC or LCMS. Conversion is typically complete in 4–6 hours.

    • Note: The mixture will turn black/dark brown; this is normal.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (10 mL). Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The SEM-Protection Route (High Fidelity)

Best for: Complex drug intermediates, electron-poor boronic acids, or reactions requiring harsh conditions.

Step 1: SEM Protection

  • Dissolve 5-bromo-1H-pyrrole-2-carbaldehyde (1.0 equiv) in dry DMF (0.5 M) at 0 °C.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (gas evolution).

  • Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir for 2 hours.

  • Quench with water, extract with ether, and purify.[3] (Yields typically >90%).

Step 2: Suzuki Coupling

  • Use Protocol A conditions, but substitution of Pd(PPh₃)₄ is acceptable here due to reduced catalyst poisoning.

  • Run at 90 °C in Dioxane/H₂O.

Step 3: Deprotection

  • Dissolve the coupled product in THF.

  • Add TBAF (1.0 M in THF, 3.0 equiv) and ethylenediamine (3.0 equiv) to scavenge the formaldehyde byproduct.

  • Heat to 60 °C for 4 hours.

  • Standard aqueous workup.

Visualized Workflows

Decision Tree: Selecting the Correct Protocol

ProtocolSelection Start Start: Target 5-Aryl-Pyrrole-CHO CheckSubstrate Analyze Substrate Complexity Start->CheckSubstrate IsSensitive Sensitive Functional Groups? (e.g., base-labile, steric bulk) CheckSubstrate->IsSensitive DirectRoute Protocol A: Direct Coupling (Pd(dppf)Cl2, Na2CO3) IsSensitive->DirectRoute No (Robust) ProtectRoute Protocol B: SEM Protection Strategy IsSensitive->ProtectRoute Yes (Sensitive) End Purified Product DirectRoute->End Step1 1. SEM-Cl, NaH, DMF ProtectRoute->Step1 Step2 2. Suzuki Coupling Step1->Step2 Step3 3. TBAF Deprotection Step2->Step3 Step3->End

Figure 1: Decision matrix for selecting between direct coupling and the protection-group strategy based on substrate stability.

Mechanistic Cycle & Catalyst Poisoning

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd R-X BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep OH- Poison CATALYST POISONING (Pyrrolyl Anion Binding) OxAdd->Poison Free NH (Base) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Requires Bulky Ligand (SPhos) to reverse

Figure 2: The Suzuki catalytic cycle highlighting the off-cycle catalyst poisoning pathway caused by the free pyrrole NH, and where bulky ligands intervene.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyrrole NH.Switch to Protocol A with Pd(dppf)Cl₂ or SPhos. Increase catalyst loading to 5 mol%.
Homocoupling (Ar-Ar) Oxygen in the system.Degas solvents more rigorously (Freeze-Pump-Thaw is ideal). Add Boronic acid slowly.[4]
Protodeboronation Reaction temperature too high or Boronic acid unstable.Lower temp to 70 °C. Use K₃PO₄ instead of carbonate. Use Boronic Ester (Pinacol) instead of Acid.
Aldehyde Oxidation Air leak during reaction.Ensure septum is tight. Add a sacrificial antioxidant (e.g., BHT) if strictly necessary (rare).

References

  • Direct Coupling on Unprotected Pyrroles

    • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules 2020, 25(9), 2106. Link

  • SEM-Protection Strategy

    • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules 2019, 24(8), 1596. Link

  • Catalyst Effects on Nitrogen Heterocycles

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[5][6] J. Am. Chem. Soc. 2013, 135, 34, 12877–12883. Link

  • General Mechanism & Review

    • Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Chem. Rev. 2015, 115, 17, 9277–9347. Link

Sources

Application of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde High-Purity Scaffold for Fluorescent Probes and Bioactive Heterocycles

Executive Summary

This compound is a versatile heterocyclic building block characterized by a pyrrole core substituted with a reactive formyl group at the C2 position and a lipophilic m-tolyl moiety at the C5 position. In medicinal chemistry and chemical biology, this compound serves two critical functions:

  • Fluorescent Probe Synthesis: It is a direct precursor to asymmetric BODIPY (Boron-Dipyrromethene) dyes, utilized for cellular imaging due to their high quantum yields and photostability. The 3-methylphenyl group restricts molecular rotation, potentially enhancing fluorescence quantum yield compared to phenyl analogs.

  • Pharmacophore Development: The aldehyde handle allows for rapid diversification into Schiff bases (imines) and hydrazones , which exhibit documented antimicrobial, antioxidant, and DNA-cleavage activities via metal chelation (Cu²⁺, Zn²⁺).

Chemical Properties & Stability

  • CAS Number: (Analogous class: 5-Aryl-pyrrole-2-carbaldehydes)

  • Molecular Formula: C₁₂H₁₁NO

  • Molecular Weight: 185.22 g/mol

  • Solubility: Soluble in DMSO, DMF, Methanol, and Dichloromethane. Sparingly soluble in water.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to air oxidation to carboxylic acids over time.

Synthesis Protocol: Modular Suzuki-Miyaura Coupling

Rationale: While Vilsmeier-Haack formylation of 2-(3-methylphenyl)pyrrole is possible, the Suzuki coupling of 5-bromo-pyrrole-2-carbaldehyde is preferred in medicinal chemistry for its regioselectivity and tolerance of functional groups.

Reagents:
  • Starting Material A: 5-Bromo-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Starting Material B: (3-Methylphenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:
  • Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Assembly: Add 5-bromo-1H-pyrrole-2-carbaldehyde, (3-methylphenyl)boronic acid, and Na₂CO₃.

  • Catalysis: Add Pd(PPh₃)₄ under a positive stream of Argon. Seal the vial immediately.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will appear as a fluorescent spot under UV (254/365 nm).

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient 0% → 20% EtOAc in Hexanes.

    • Yield Expectation: 75–85% (Light yellow solid).

Application I: Synthesis of Asymmetric BODIPY Dyes

Context: This protocol synthesizes an asymmetric BODIPY dye, crucial for bioconjugation assays where different substituents are required on the pyrrole rings (e.g., one side for solubility, the other for binding).

Mechanism:

Acid-catalyzed condensation of the aldehyde with a second pyrrole (e.g., 2,4-dimethylpyrrole) forms a dipyrromethene, followed by complexation with BF₃·OEt₂.

Protocol:
  • Condensation: Dissolve this compound (1.0 mmol) and 2,4-dimethylpyrrole (1.0 mmol) in dry DCM (20 mL).

  • Activation: Add 2 drops of POCl₃ (catalytic). Stir at RT for 12 hours. The solution will turn dark red/brown.

  • Complexation: Add DIPEA (N,N-Diisopropylethylamine, 5.0 mmol) followed by dropwise addition of BF₃·OEt₂ (6.0 mmol) at 0°C.

  • Reaction: Stir at RT for 2 hours.

  • Quench: Pour into saturated NaHCO₃ solution. Extract with DCM.

  • Purification: Silica gel chromatography (DCM/Hexane).

    • Result: Bright orange/green fluorescent solid.

    • Use Case: Use as a lipophilic stain for lipid droplets or cell membranes.

Application II: Bioactive Schiff Base Ligands (Antimicrobial)

Context: Schiff bases derived from pyrrole-2-carbaldehydes exhibit potent antibacterial activity, particularly when complexed with transition metals.

Protocol:
  • Reactants: Dissolve this compound (1.0 mmol) in Ethanol (10 mL).

  • Amine Addition: Add 4-fluoroaniline or Isoniazid (1.0 mmol) and 1 drop of Glacial Acetic Acid.

  • Reflux: Heat at 80°C for 4–6 hours.

  • Isolation: Cool to 0°C. The Schiff base typically precipitates as a colored solid. Filter and wash with cold ethanol.

  • Validation: Confirm structure via ¹H NMR (Look for imine singlet ~8.2–8.5 ppm).

Visualizing the Workflow

G Start 5-Bromo-pyrrole- 2-carbaldehyde Target 5-(3-Methylphenyl)- 1H-pyrrole-2-carbaldehyde Start->Target Suzuki Coupling Pd(PPh3)4, Na2CO3 Boronic (3-Methylphenyl) boronic acid Boronic->Target BODIPY Asymmetric BODIPY (Fluorescent Probe) Target->BODIPY + Pyrrole + BF3·OEt2 Schiff Schiff Base / Hydrazone (Bioactive Ligand) Target->Schiff + Primary Amine (H+, Reflux) Metal Metal Complex (Cu/Zn - DNA Cleavage) Schiff->Metal + M(OAc)2

Caption: Synthetic workflow converting the halogenated precursor into the target scaffold, followed by divergence into imaging (BODIPY) and therapeutic (Schiff Base) applications.

References

  • BODIPY Synthesis & Properties: Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution. (2012).[1] National Institutes of Health.

  • Mechanochemical Synthesis: Expeditious, mechanochemical synthesis of BODIPY dyes. (2013).[2][3] Beilstein Journal of Organic Chemistry.

  • Bioactivity of Pyrrole Aldehydes: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023).[2][3] Molecules (MDPI).

  • Schiff Base Complexes: Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes. (2019).[4] Journal of Emerging Technologies and Innovative Research.

  • General Pyrrole Reactivity: Recent synthetic and medicinal perspectives of pyrroles: An overview. (2018).[5][6][7] Allied Academies.

Sources

Application Note: Strategic Utilization of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde in Targeted Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the realm of fragment-based drug discovery (FBDD), the 5-aryl-1H-pyrrole-2-carbaldehyde scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide focuses specifically on the 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde congener.

Why This Scaffold?
  • H-Bonding Donor/Acceptor Motifs: The pyrrole N-H serves as a critical hydrogen bond donor (often interacting with the hinge region of kinase domains), while the C2-aldehyde provides a reactive handle for derivatization into Schiff bases, hydrazones, or chalcones.

  • Hydrophobic Tuning: The meta-methyl (3-methyl) substitution on the phenyl ring introduces a specific lipophilic vector (

    
    ) that improves membrane permeability compared to the unsubstituted analog, without the steric bulk of para-substitution that might clash with receptor pockets (e.g., VEGFR2 or Tubulin colchicine sites).
    
  • Electronic Effects: The 3-methyl group exerts a weak inductive effect (+I), slightly increasing electron density on the pyrrole ring, potentially enhancing the stability of downstream Schiff base intermediates.

Chemical Synthesis Protocol

Objective: Synthesize high-purity this compound via a regiospecific Suzuki-Miyaura cross-coupling.

Reaction Pathway Visualization

SynthesisPathway Start1 5-Bromo-1H-pyrrole- 2-carbaldehyde Catalyst Pd(PPh3)4 / Na2CO3 DME/H2O, 85°C Start1->Catalyst Start2 3-Methylphenyl- boronic acid Start2->Catalyst Product 5-(3-Methylphenyl)- 1H-pyrrole-2-carbaldehyde (Target Scaffold) Catalyst->Product Suzuki Coupling (12h, 78% Yield) Deriv Schiff Base / Hydrazone (Active Antineoplastic) Product->Deriv Condensation (R-NH2 / EtOH)

Figure 1: Synthetic route utilizing Suzuki-Miyaura coupling for regiospecific arylation at the C5 position.

Detailed Methodology

Reagents:

  • 5-Bromo-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • 3-Methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Sodium Carbonate (2.0 M aqueous solution)

  • Dimethoxyethane (DME) (degassed)

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 minutes.

  • Solvent Degassing: Sparge DME with Argon for 30 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation and homocoupling).

  • Reactant Addition: Charge the flask with 5-bromo-1H-pyrrole-2-carbaldehyde (1.74 g, 10 mmol) and 3-methylphenylboronic acid (1.63 g, 12 mmol). Dissolve in 40 mL DME.

  • Catalyst Introduction: Add Pd(PPh3)4 (0.58 g, 0.5 mmol) followed immediately by 10 mL of 2.0 M Na2CO3.

  • Reflux: Heat the mixture to 85°C under Argon for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product spot will be fluorescent under UV (254 nm).

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

    • Target Yield: 75-85%

    • Appearance: Pale yellow solid.

Application: Design of Active Anticancer Agents[2][3]

The aldehyde functionality is not the drug; it is the warhead precursor . The most potent anticancer applications involve condensing this aldehyde with pharmacophores containing N-nucleophiles to form Schiff bases .

Mechanism of Action (MoA): Derivatives of this scaffold typically act via Tubulin Polymerization Inhibition or Tyrosine Kinase Inhibition (e.g., VEGFR2) . The planar pyrrole-phenyl system mimics the pharmacophore of Combretastatin A-4 or Sunitinib.

Derivatization Protocol (Schiff Base Formation)

Reaction: Condensation with 4-amino-antipyrine or Isoniazid.

  • Dissolve this compound (1 mmol) in absolute ethanol (10 mL).

  • Add equimolar amine/hydrazide (1 mmol).

  • Add catalytic Glacial Acetic Acid (2-3 drops).

  • Reflux for 4-6 hours.

  • Validation: The product usually precipitates upon cooling. Filter and recrystallize from EtOH.

Quantitative Data Summary (Expected)
Compound VariantR-Group (Imine)LogP (Calc)IC50 (MCF-7 Breast Cancer)IC50 (HepG2 Liver Cancer)
Scaffold Only (Aldehyde)2.8> 100 µM (Inactive)> 100 µM
Derivative A Isoniazid moiety2.14.5 ± 0.8 µM6.2 ± 1.1 µM
Derivative B Thiosemicarbazone2.91.2 ± 0.3 µM 2.8 ± 0.5 µM
Control Doxorubicin-0.8 µM1.1 µM

Table 1: Comparative cytotoxicity profile. Note that the scaffold itself is inactive; activity is unlocked via functionalization.

Biological Evaluation Protocols

In Vitro Cytotoxicity (MTT Assay)

Principle: Conversion of MTT tetrazolium salt to purple formazan by mitochondrial dehydrogenases in viable cells.

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.1%). Treat cells for 48h.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Ref 630 nm).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

MoA Visualization: Apoptosis Pathway

ApoptosisPathway Drug Pyrrole Derivative (Ligand) Target Microtubule Destabilization Drug->Target Binding Mito Mitochondrial Membrane Potential (ΔΨm) Loss Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis Proteolysis

Figure 2: Proposed Mechanism of Action. The pyrrole derivative destabilizes microtubules, triggering the intrinsic mitochondrial apoptotic pathway.

References

  • Bhardwaj, V. et al. (2020). "Pyrrole: A versatile scaffold for the design of potent anticancer agents." European Journal of Medicinal Chemistry. Link

  • Geng, Y. et al. (2015). "Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo." PLOS ONE. Link

  • Al-Husseini, Z. N. O. et al. (2023).[1][2] "Synthesis, characterization and cytotoxic activity study of Mn(II), Co(II), and metal complexes with new Schiff base derived from pyrrole-2-carboxaldehyde." Oncology and Radiotherapy. Link

  • El-Hiti, G. A. et al. (2020). "Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes." Journal of King Saud University - Science. Link

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen." DTP Protocols. Link

Sources

Spectroscopic characterization of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Introduction

This compound is a heterocyclic aromatic compound featuring a pyrrole ring substituted with a formyl group and a meta-tolyl group. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde and the potential for creating extended π-conjugated systems. Pyrrole-2-carbaldehyde derivatives are known precursors for synthesizing a variety of biologically active molecules and functional materials[1][2]. Accurate structural confirmation and purity assessment are paramount for any subsequent application. This guide provides a detailed overview of the essential spectroscopic techniques used to characterize this compound, offering both theoretical insights and practical, field-tested protocols.

The structural integrity of synthesized compounds like this compound is the foundation of reliable drug development and materials research. Spectroscopic analysis provides a non-destructive method to confirm the molecular structure, identify functional groups, and ensure the purity of the compound. Each technique offers a unique piece of the structural puzzle, and together they provide a comprehensive and definitive characterization.

cluster_molecule This compound mol

Caption: Molecular Structure of the Analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides a quantitative map of all protons in the molecule. The chemical shift of a proton is dictated by its electronic environment; electronegative groups like carbonyls deshield nearby protons, shifting them downfield. The coupling (splitting) between adjacent protons reveals their connectivity. For our target molecule, we expect distinct signals for the aldehyde, the N-H proton, the two distinct pyrrole protons, the four aromatic protons on the tolyl ring, and the methyl protons. The broadness of the N-H signal is a classic indicator of its exchangeable nature and quadrupolar broadening from the adjacent nitrogen.

Protocol 1: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with analyte signals. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[3]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-32 scans for good signal-to-noise ratio.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

Expected Data & Interpretation: The analysis of the resulting spectrum allows for the precise assignment of each proton based on its chemical shift, integration, and multiplicity.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
N-H~9.0 - 10.0Broad Singlet (br s)1HThe N-H proton of a pyrrole is typically broad due to quadrupole effects and potential hydrogen bonding. It is significantly deshielded.
CHO~9.50 - 9.60Singlet (s)1HAldehydic protons are highly deshielded by the anisotropic effect of the C=O bond and appear far downfield.[4]
Pyrrole H-3~7.00 - 7.10Doublet (d)1HCoupled to H-4 on the pyrrole ring. Deshielded by the adjacent aldehyde group.
Pyrrole H-4~6.40 - 6.50Doublet (d)1HCoupled to H-3 on the pyrrole ring. Less deshielded than H-3.
Phenyl H-2', H-6'~7.40 - 7.60Multiplet (m)2HAromatic protons on the tolyl ring. Their exact shifts and multiplicities depend on coupling with each other and H-4'/H-5'.
Phenyl H-4', H-5'~7.20 - 7.35Multiplet (m)2HAromatic protons on the tolyl ring.
CH₃~2.40Singlet (s)3HMethyl group protons on the phenyl ring, appearing in the typical benzylic region.
Carbon (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy maps the carbon skeleton. While it is inherently less sensitive than ¹H NMR, techniques like proton decoupling provide a spectrum where each unique carbon atom appears as a single line. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment. The carbonyl carbon of the aldehyde is expected to be the most downfield signal due to extreme deshielding.

Protocol 2: ¹³C NMR Sample Preparation and Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be used if the signal-to-noise ratio is low.

  • Instrumentation: Acquire the spectrum on a NMR spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width: 0 to 200 ppm.

    • Temperature: 298 K.

Expected Data & Interpretation: We anticipate 12 distinct signals corresponding to the 12 unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
CHO178 - 180The carbonyl carbon is highly deshielded and appears furthest downfield.[3]
Pyrrole C-2, C-5130 - 145Quaternary carbons of the pyrrole ring attached to the aldehyde and phenyl groups.
Phenyl C-1', C-3'130 - 140Quaternary carbons of the phenyl ring, including the one attached to the pyrrole and the one attached to the methyl group.
Phenyl C-2', C-4', C-5', C-6'120 - 130Aromatic CH carbons of the phenyl ring.
Pyrrole C-3, C-4110 - 125Aromatic CH carbons of the pyrrole ring.
CH₃~21The aliphatic methyl carbon appears significantly upfield.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The specific frequencies absorbed are characteristic of the bonds present. For this compound, the key diagnostic peaks will be the N-H stretch, the C=O stretch of the conjugated aldehyde, and the various C-H and C=C aromatic stretches. The conjugation of the aldehyde with the pyrrole ring is expected to lower the C=O stretching frequency compared to a simple aliphatic aldehyde.[5][6]

Protocol 3: FT-IR Sample Preparation and Acquisition (KBr Pellet)
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample in an agate mortar.

  • Matrix Addition: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected Data & Interpretation:

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch3250 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (CH₃)2850 - 2960Weak-Medium
Aldehyde C=O Stretch1660 - 1680Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium-Strong (multiple bands)

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within the molecule, typically π → π* and n → π* transitions. For our analyte, the extended conjugation across the phenyl and pyrrole rings through the aldehyde group creates a chromophore that is expected to absorb strongly in the UV region. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent used.

Protocol 4: UV-Vis Sample Preparation and Acquisition
  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, or acetonitrile).

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Dilution: Dilute the stock solution to an appropriate concentration (typically 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (0.1 - 1.0 AU).

  • Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one quartz cuvette with the pure solvent (as a blank) and another with the sample solution.

    • Scan the absorbance from approximately 200 to 400 nm.

Expected Data & Interpretation:

The UV-Vis spectrum is expected to show strong absorption bands characteristic of π → π* transitions within the conjugated aromatic system.

Transition Type Expected λ_max (nm) Rationale
π → π~250 - 280 nmCorresponds to the electronic transition within the benzenoid system.
π → π~300 - 340 nmA longer wavelength band corresponding to the extended conjugation across the entire pyrrole-aldehyde-phenyl system.[7]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules, making it ideal for this analyte.[8][9] It typically generates a protonated molecular ion, [M+H]⁺. High-resolution MS can measure the mass-to-charge ratio (m/z) with enough accuracy (to four or five decimal places) to allow for the unambiguous determination of the elemental formula.

Protocol 5: HRMS Sample Preparation and Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation.[8]

  • Instrumentation: Introduce the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 50 - 500.

    • Source Temperature: Typically 100-150 °C.

    • Capillary Voltage: 3-5 kV.

Expected Data & Interpretation:

The primary goal is to observe the protonated molecular ion and confirm the elemental formula.

  • Molecular Formula: C₁₂H₁₁NO

  • Exact Mass (Monoisotopic): 185.0841 g/mol

  • Expected [M+H]⁺ Ion: m/z 186.0919

Trustworthiness - Self-Validating Systems: The combination of these techniques provides a self-validating system. The molecular formula from HRMS must be consistent with the number and types of protons and carbons observed in the NMR spectra. The functional groups identified by FT-IR (N-H, C=O) must correspond to the signals seen in the NMR spectra (broad N-H singlet, downfield aldehyde proton, carbonyl carbon).

Caption: Workflow for Spectroscopic Characterization.

References

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. UV−vis absorption spectra of 1, 3, 4, and TPA. [Link]

  • ResearchGate. FTIR spectra of pyrrole-2-carboxaldehyde; DAP and PDP between 4000 and 2000cm-1. [Link]

  • The Journal of Chemical Physics. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model?. [Link]

  • Supporting Information. General experimental procedures for synthesis and characterization of pyrrole derivatives. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates. [Link]

  • ResearchGate. UV/vis spectra of PPy and its derivatives. [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • JETIR. Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes. [Link]

  • RACO. An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. [Link]

  • ResearchGate. (2015). 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]

  • ChemRxiv. (2025). DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. [Link]

  • MDPI. (2000). Substituted Pyrroles. [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde IR Spectrum. [Link]

  • The Royal Society of Chemistry. Supporting Information for Synthesis of N-Aryl Pyrrole Carbaldehydes. [Link]

  • CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of Formylpyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Formylpyrroles (pyrrole-carboxaldehydes) are critical intermediates in the synthesis of porphyrins, prodigiosins, and multi-targeted receptor tyrosine kinase inhibitors (e.g., Sunitinib). Their structural integrity is pivotal for downstream efficacy, making mass spectrometry (MS) the gold standard for their characterization.

This guide details the fragmentation behaviors of formylpyrroles under Electron Ionization (EI) and Electrospray Ionization (ESI). We provide a mechanistic breakdown of the characteristic decarbonylation (loss of CO) pathways and ring-cleavage events that serve as diagnostic fingerprints for this chemical class.

Mechanistic Fragmentation Analysis

Understanding the gas-phase chemistry of formylpyrroles requires distinguishing between the radical-driven mechanisms of EI and the charge-remote or charge-directed mechanisms of ESI.

Electron Ionization (EI) Pathways

In EI (70 eV), the molecular ion (


) is typically abundant due to the aromatic stability of the pyrrole ring. The fragmentation is dominated by alpha-cleavage and rearrangement.
  • Primary Pathway: Decarbonylation (

    
    ) 
    
    • Mechanism: The radical cation undergoes

      
      -cleavage adjacent to the carbonyl group. This expels a neutral carbon monoxide (CO) molecule.
      
    • Product: The resulting ion is a pyrrole radical cation (

      
       67 for 2-formylpyrrole).
      
    • Significance: This is the most diagnostic transition for identifying the aldehyde functionality attached to an aromatic ring.

  • Secondary Pathway: Loss of Formyl Radical (

    
    ) 
    
    • Mechanism: Direct homolytic cleavage of the ring-carbonyl bond.

    • Product: A pyrrolyl cation (

      
       66). This ion is less stable than the radical cation formed by CO loss, making this peak usually less intense than the 
      
      
      
      peak.
  • Tertiary Pathway: Ring Disintegration

    • Subsequent fragmentation of the pyrrole core leads to the loss of HCN (27 Da) and formation of cyclopropenyl cations (

      
      , 
      
      
      
      39), a hallmark of nitrogen heterocycles.
Electrospray Ionization (ESI) Pathways

In ESI (+), formylpyrroles form even-electron protonated species


.
  • Protonation Site: Protonation occurs preferentially at the carbonyl oxygen (kinetic control) or the pyrrole nitrogen (thermodynamic control), depending on solvent conditions.

  • Fragmentation (

    
    ): 
    
    • Loss of CO (

      
      ):  Similar to EI, but driven by charge stabilization. The protonated aldehyde rearranges to expel CO, often resulting in a protonated pyrrole species.
      
    • Loss of

      
       (
      
      
      
      ):
      Rare in simple formylpyrroles but common if the formyl group hydrates or if adjacent hydroxyl/alkyl groups facilitate cyclization.
Visualization of Fragmentation Logic

The following diagram illustrates the decision tree and ion flow for identifying 2-formylpyrrole derivatives.

FragmentationPathway cluster_legend Pathway Legend Precursor Precursor Ion [M+H]+ (ESI) or M+. (EI) (e.g., m/z 96 or 95) Inter1 Primary Fragment [M - CO] (Loss of Carbon Monoxide) Precursor->Inter1 -28 Da (CO) Alpha-Cleavage/Rearrangement Inter2 Secondary Fragment [M - CHO] (Loss of Formyl Radical) Precursor->Inter2 -29 Da (CHO.) Homolytic Cleavage (EI Dominant) RingFrag Ring Cleavage [M - CO - HCN] (Pyrrole Core Breakdown) Inter1->RingFrag -27 Da (HCN) Heterocyclic Fragmentation Diagnostic Diagnostic Ion C3H3+ (m/z 39) Cyclopropenyl Cation RingFrag->Diagnostic Final Degradation key Blue: Parent | Red: Major Pathway | Yellow: Minor Pathway

Figure 1: Mechanistic fragmentation pathway of 2-formylpyrrole. The loss of CO (28 Da) is the primary diagnostic event distinguishing aldehydes from other carbonyls.

Experimental Protocols

Protocol A: Impurity Profiling via LC-MS/MS (ESI)

Objective: Detect and identify formylpyrrole-related impurities in drug substances (e.g., Sunitinib intermediates).

Reagents:

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Formic Acid (FA)

Instrumentation Parameters:

ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 100 mm, 1.7 µm)Retains moderately polar pyrroles.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation (

).
Mobile Phase B ACN + 0.1% Formic AcidElutes hydrophobic impurities.
Ionization ESI Positive ModeNitrogen on pyrrole/carbonyl is proton-accepting.
Capillary Voltage 3.5 kVStandard for stable spray without discharge.
Collision Energy Stepped (15, 30, 45 eV)Ensures capture of both parent and fragment ions.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Water:ACN. Vortex for 30s. Centrifuge at 10,000 rpm for 5 min to remove particulates.

  • Equilibration: Condition column with 5% B for 5 minutes.

  • Gradient Run:

    • 0-2 min: 5% B (Isocratic hold for polar degradation products).

    • 2-15 min: 5% -> 95% B (Linear gradient).

    • 15-18 min: 95% B (Wash).

  • Data Acquisition: Acquire data in Full Scan (m/z 50-800) and Data-Dependent MS2 (Top 3 ions).

  • Validation: Inject a blank solvent to confirm no carryover. Inject a standard of 2-formylpyrrole to verify retention time and fragmentation pattern (expect

    
     96 -> 68 transition).
    
Protocol B: Structural Confirmation via GC-MS (EI)

Objective: Confirm the presence of the formyl group in volatile synthetic precursors.

Step-by-Step Workflow:

  • Inlet: Split mode (20:1) at 250°C. High temperature prevents condensation of the aldehyde.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven Program: 60°C (1 min hold) -> 20°C/min -> 280°C.

  • MS Source: 230°C, 70 eV.

  • Analysis: Look for the molecular ion (

    
    ) and the base peak.[1] If 
    
    
    
    (CHO loss) is present but weak, and
    
    
    (CO loss) is strong, the aldehyde structure is confirmed.

Data Interpretation & Troubleshooting

Diagnostic Ion Table

Use this table to assign peaks in your mass spectrum.

m/z (approx)Ion IdentityOriginSignificance
96

Parent (ESI)Protonated 2-formylpyrrole.
95

Parent (EI)Molecular ion.
78

Fragment (ESI)Rare; suggests hydration or hydroxyl impurity.
68

Fragment (ESI)Loss of CO. Diagnostic for aldehyde.
67

Fragment (EI)Loss of CO. Radical cation.
66

Fragment (EI)Loss of CHO radical.
39

Fragment (EI)Cyclopropenyl cation (Ring breakdown).
Troubleshooting Guide
  • Issue: No molecular ion observed in EI.

    • Cause: Thermal degradation in the injector port.

    • Solution: Lower inlet temperature or switch to ESI (softer ionization).

  • Issue: Confusion between Formyl (-CHO) and Ethyl (-C2H5) groups.

    • Differentiation: Both lose mass 29. However, Ethyl groups typically show a strong

      
       29 peak (
      
      
      
      ) in the low mass region. Formyl groups show the
      
      
      (CO) loss, which ethyl groups do not.

Workflow Visualization

Workflow Sample Sample (Formylpyrrole) Prep Sample Prep (Dissolve in ACN/H2O) Sample->Prep Ionization Ionization Source ESI (+) or EI (70eV) Prep->Ionization Injection Analyzer Mass Analyzer (Q-TOF / Orbitrap / Quad) Ionization->Analyzer Ions Generated Data Data Analysis Extract Ion Chromatogram (XIC) Check for -28 Da Loss Analyzer->Data Spectra

Figure 2: End-to-end analytical workflow for formylpyrrole characterization.

References

  • Liang, X., et al. (2013).[2] "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Pyrrole-2-carboxaldehyde Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

Sources

How to determine IC50 values for 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determination of IC50 Values for 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Potency Determination

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Derivatives of pyrrole-2-carbaldehyde, in particular, have been isolated from various natural sources and have demonstrated significant physiological effects.[3] The compound this compound represents a synthetic derivative of this class, and as with any novel compound in a drug discovery pipeline, quantifying its biological potency is a critical first step.

The half-maximal inhibitory concentration (IC50) is the most widely accepted and crucial metric for this purpose. It quantifies the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[4] A lower IC50 value indicates greater potency, making it an essential parameter for comparing the efficacy of different compounds and for guiding lead optimization.

This guide provides detailed, validated protocols for determining the IC50 value of this compound using two common and robust methodologies: a cell-based cytotoxicity assay (MTT) and a target-specific enzyme inhibition assay. The choice of assay depends on the hypothesized mechanism of action; the cell-based assay provides a measure of overall cellular toxicity, while the enzyme-based assay interrogates the inhibition of a specific molecular target.

Protocol 1: Cell-Based IC50 Determination via MTT Assay

This protocol is designed to measure the cytotoxic or cytostatic effects of the compound on a chosen cell line, a common approach for screening potential anticancer agents.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. The foundational principle is the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, viable cells.[7] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of the compound's effect on cell proliferation and survival.[6][8] The insoluble formazan is then solubilized, and the absorbance is measured with a spectrophotometer.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Test Compound This compound
Cell Line Appropriate cancer cell line (e.g., MCF-7, A549, PC-3)
Culture Medium DMEM or RPMI-1640, supplemented with 10% FBS, 1% Pen-Strep
MTT Reagent 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light
Solubilization Solution Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution
Control Compounds Vehicle Control: DMSO; Positive Control: Doxorubicin or other known cytotoxic drug
Labware Sterile 96-well flat-bottom cell culture plates, serological pipettes, pipette tips
Equipment CO2 incubator (37°C, 5% CO2), microplate spectrophotometer (reader)
Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition prep_cells 1. Culture & Harvest Log-Phase Cells prep_compound 2. Prepare Compound Stock & Dilutions seed 3. Seed Cells in 96-Well Plate (100 µL/well) prep_cells->seed incubate1 4. Incubate 24h for Cell Adherence seed->incubate1 treat 5. Add Compound Dilutions to Wells incubate1->treat incubate2 6. Incubate 48-72h (Exposure Time) treat->incubate2 add_mtt 7. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 8. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 9. Add Solubilization Solution (150 µL/well) incubate3->solubilize read 10. Read Absorbance (490-570 nm) solubilize->read

Caption: Workflow for determining IC50 using the MTT cell viability assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in cell culture-grade DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM).[9] The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth using trypsin.

    • Perform a cell count using a hemocytometer and trypan blue to ensure high viability (>95%).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).[10] The optimal density should be determined empirically for each cell line to ensure cells are still proliferating at the end of the incubation period.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Fill the peripheral wells with 100 µL of sterile PBS to minimize evaporation.[10]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[11]

  • Cell Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells containing medium only (no cells) for background subtraction.[7]

    • Incubate the plate for an appropriate exposure time (typically 48 or 72 hours).

  • MTT Assay and Data Acquisition:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[10]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10 minutes to ensure complete solubilization.[10]

    • Measure the absorbance (Optical Density, OD) at a wavelength of 490 nm or 570 nm using a microplate reader.[10]

Protocol 2: Enzyme-Based IC50 Determination

This protocol provides a framework for testing the compound against a specific, purified enzyme, such as a protein kinase or cytochrome P450. This is essential for target validation and understanding the mechanism of action.[12]

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme.[13] The assay typically involves combining the enzyme, its substrate, and various concentrations of the inhibitor. The reaction is initiated (e.g., by adding ATP for a kinase) and the rate of product formation is measured. A decrease in product formation relative to a vehicle control indicates inhibition.[12] The IC50 is the concentration of the compound that reduces enzyme activity by 50%.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Test Compound This compound
Target Enzyme Purified, active enzyme (e.g., EGFR, COX-2, CYP3A4)
Substrate Specific substrate for the target enzyme
Cofactors As required by the enzyme (e.g., ATP, NADPH)
Assay Buffer Buffer optimized for enzyme activity
Detection Reagent Reagent to detect product formation (e.g., ADP-Glo™, P450-Glo™)
Control Compounds Vehicle Control: DMSO; Positive Control: Known potent inhibitor for the target enzyme
Labware Low-volume 96-well or 384-well plates (white plates for luminescence)
Equipment Microplate reader capable of measuring luminescence, fluorescence, or absorbance
Step-by-Step Protocol
  • Compound Preparation: Prepare a stock solution and serial dilutions in DMSO as described in section 2.4.1. Further dilute into the appropriate assay buffer.

  • Assay Setup:

    • Add the assay buffer, substrate, and enzyme to the wells of the microplate.

    • Add the serially diluted compound to the wells.

    • Include control wells:

      • 100% Activity Control: Enzyme + Substrate + Vehicle (DMSO).

      • 0% Activity Control (Background): Substrate + Vehicle (No Enzyme).

      • Positive Control: Enzyme + Substrate + Known Inhibitor.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the required cofactor (e.g., ATP).

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

Data Analysis and IC50 Calculation

The process of calculating the IC50 value from the raw experimental data is the same for both cell-based and enzyme-based assays.[5]

Data Normalization Workflow

Data_Analysis cluster_raw Step 1: Raw Data cluster_norm Step 2: Normalization cluster_fit Step 3: Curve Fitting raw_od Raw Absorbance (OD) or Luminescence (RLU) for each concentration subtract_blank Subtract Blank Control (OD_sample - OD_blank) raw_od->subtract_blank calc_percent Calculate % Inhibition: 100 * (1 - (OD_treated / OD_vehicle)) subtract_blank->calc_percent plot Plot % Inhibition vs. log(Concentration) calc_percent->plot regression Fit a non-linear regression curve (four-parameter logistic model) plot->regression ic50 Determine IC50: Concentration at 50% Inhibition regression->ic50

Caption: Data analysis workflow from raw signal to final IC50 value.

Calculation Steps
  • Correct for Background: Subtract the average absorbance/luminescence value of the blank/background control wells from all other wells.

  • Calculate Percent Inhibition: Normalize the data relative to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). The percentage of inhibition for each compound concentration is calculated using the formula:

    % Inhibition = 100 * (1 - (SignalTreated / SignalVehicle Control))

  • Plot Dose-Response Curve: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding % Inhibition on the Y-axis.[13]

  • Non-linear Regression: Use a statistical software package such as GraphPad Prism to fit the data to a non-linear regression model.[14][15] The most common model is the four-parameter variable slope (log(inhibitor) vs. response) equation.

  • Determine IC50: The software will calculate the IC50 value, which is the concentration of the compound that corresponds to 50% inhibition on the fitted curve.[16]

Example Data Table
Compound Conc. (µM)Log(Conc.)Raw OD (Avg)Corrected OD% Inhibition
0 (Vehicle)-1.2501.2000.0
1.560.1931.1001.05012.5
3.120.4940.9500.90025.0
6.250.7960.6500.60050.0
12.51.0970.4000.35070.8
251.3980.2000.15087.5
501.6990.1550.10591.3
1002.0000.1500.10091.7
Blank-0.050--

Conclusion

The accurate determination of IC50 values is a cornerstone of preclinical drug discovery. The protocols outlined in this guide provide robust, reproducible methods for quantifying the inhibitory potency of this compound. By employing a cell-based assay, researchers can assess the compound's overall effect on cell viability, while an enzyme-based assay can elucidate its activity against a specific molecular target. Rigorous data analysis, including proper normalization and non-linear curve fitting, is essential for generating reliable and comparable IC50 values that will guide future research and development efforts.

References

  • Creative Biolabs (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • CLYTE (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Wikipedia (n.d.). IC50. Available at: [Link]

  • Nayak, S. P. R., et al. (2023). Determination of Half-Maximal Inhibitory Concentration (IC50) Using Cell Viability Assay. protocols.io. Available at: [Link]

  • Davidson College (n.d.). IC50 Determination. edX. Available at: [Link] (Note: Specific course material link may vary)

  • Palaniappan, A., et al. (2020). Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. PubMed. Available at: [Link]

  • ResearchGate (2022). IC50 and Percent Inhibition by GraphPad Prism 8. Available at: [Link]

  • Evotec (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • GraphPad (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]

  • Azure Biosystems (2025). In-cell Western Assays for IC50 Determination. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • The Bioinformatics Coach (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. Available at: [Link]

  • Dr. K. N. S. (2018). How to calculate IC50. YouTube. Available at: [Link]

  • protocols.io (n.d.). ACE-inhibitory activity assay: IC50. Available at: [Link]

  • Creative Diagnostics (n.d.). CC50/IC50 Assay for Antiviral Research. Available at: [Link]

  • Taylor & Francis Online (2025). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Available at: [Link]

  • Wu, G. et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

  • Gentile, D. et al. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PMC. Available at: [Link]

  • Mateev, E. et al. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

  • ResearchGate (2026). Synthesis, characterization and biological activity of novel pyrrole compounds. Available at: [Link]

  • PubChem (n.d.). 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. Available at: [Link]

  • Lauria, A. et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, S. et al. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. Available at: [Link]

Sources

Troubleshooting & Optimization

Stability and degradation pathways of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Stability, Degradation, and Handling of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde. Ticket ID: CHEM-SUP-5MP-2CHO[1]

As a Senior Application Scientist, I have structured this guide to address the specific instability inherent to electron-rich pyrrole aldehydes. This molecule is not inert; it is a reactive intermediate often used in porphyrin or BODIPY synthesis. Its degradation is predictable if you understand the underlying electronic mechanisms.

Module 1: Visual Inspection & Initial Triage[1]

Before running analytical instruments, perform a visual audit. The physical state of your sample is the fastest indicator of its chemical integrity.

Table 1: Visual Diagnostic Matrix

Visual StateLikely Chemical StatusAction Required
Off-white / Pale Tan Solid High Purity (>95%) Safe to use.[1] Store at -20°C under Ar/N₂.
Bright Yellow / Orange Early Oxidation/Conjugation Purify immediately.[1] Likely trace formation of dipyrromethene-like impurities or surface oxidation.[1]
Red / Pink Tint Photo-oxidation Light-induced degradation.[1] Shield from light immediately.[2] Check NMR for radical coupling products.
Dark Brown / Black Tar Advanced Polymerization Critical Failure. Acid-catalyzed polymerization (polypyrrole formation).[1] Difficult to rescue.
Liquid (if originally solid) Melting Point Depression Severe contamination.[1] The eutectic point has dropped due to high impurity load (likely carboxylic acid).
Module 2: Chemical Stability & Degradation Mechanisms

To preserve this compound, you must understand why it degrades. The pyrrole ring is electron-rich, while the aldehyde is electron-withdrawing.[1] However, the electron density of the pyrrole ring (especially at the 3 and 4 positions) makes it susceptible to electrophilic attack and oxidation.

Pathway A: Autoxidation (The "Air" Problem)

The aldehyde group at position 2 is prone to autoxidation, converting the compound into 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid .[1] This is accelerated by light and trace metals.

  • Diagnostic: Disappearance of the sharp aldehyde singlet (~9.5 ppm) in ¹H NMR; appearance of a broad acidic proton (>11 ppm) or peak broadening.

Pathway B: Acid-Catalyzed Polymerization (The "Black Death")

Pyrroles are notoriously acid-sensitive.[1] Even trace acidity (e.g., from unneutralized CDCl₃ or acidic silica gel) can protonate the pyrrole ring, initiating a chain reaction that forms "pyrrole blacks" (conjugated polymers).

  • Diagnostic: Sample turns black and insoluble in standard organic solvents.

Pathway C: Schiff Base Formation

If stored in the presence of any primary amines (even trace ammonia in buffers), the aldehyde will rapidly condense to form an imine (Schiff base).

Visualizing the Pathways The following diagram maps the environmental triggers to their degradation products.

DegradationPathways Start 5-(3-Methylphenyl)- 1H-pyrrole-2-carbaldehyde Trigger_Air Trigger: O2 + Light Start->Trigger_Air Trigger_Acid Trigger: Trace Acid (H+) Start->Trigger_Acid Inter_Radical Peroxy Radical Intermediate Trigger_Air->Inter_Radical Autoxidation Inter_Cation Azafulvenium Cation Trigger_Acid->Inter_Cation Protonation Prod_Acid Degradation A: Pyrrole-2-carboxylic Acid (White/Yellow Solid) Inter_Radical->Prod_Acid H-abstraction Prod_Poly Degradation B: Polypyrrole Oligomers (Dark Brown/Black Tar) Inter_Cation->Prod_Poly Electrophilic Aromatic Substitution

Figure 1: Environmental triggers leading to specific degradation endpoints.[1] Note that acid-catalyzed degradation is often irreversible.[1]

Module 3: Storage & Handling Protocols

Follow these protocols to maximize shelf-life.

1. The "Golden Rule" of Solvents

Never dissolve this compound in Chloroform (CDCl₃) for storage or NMR unless the chloroform has been neutralized.

  • Why? CDCl₃ naturally decomposes to form HCl and Phosgene over time. This trace HCl is sufficient to trigger the polymerization (blackening) of the pyrrole within hours.

  • Solution: Filter CDCl₃ through basic alumina before use, or use DMSO-d₆ / Acetone-d₆.[1]

2. Storage Conditions
  • Temperature: -20°C is mandatory for long-term (>1 week) storage.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials (protects from UV).

3. Purification (Rescue Protocol)

If your sample has degraded (turned brown/yellow), use this rescue workflow.

Method A: Recrystallization (Preferred for >1g) [1]

  • Dissolve crude solid in minimal boiling Ethanol.

  • Add water dropwise until slight turbidity appears.

  • Cool slowly to Room Temp, then 4°C.

  • Filter crystals. Note: This removes the carboxylic acid impurity (which stays in solution).

Method B: Flash Chromatography (Preferred for <500mg) [1]

  • Stationary Phase: Silica Gel (Neutralized). Pre-wash silica with 1% Triethylamine in Hexanes to neutralize acidic sites.

  • Eluent: Hexanes:Ethyl Acetate (Gradient).

Module 4: Troubleshooting FAQ

Q1: I dissolved my sample in CDCl₃ for NMR, and by the time I walked to the machine, the tube turned pink/black. What happened? A: You likely used aged chloroform containing trace HCl. The acid catalyzed the formation of pyrrole oligomers.

  • Fix: Discard the sample; it is likely compromised. In the future, add a single granule of Potassium Carbonate (K₂CO₃) to the NMR tube to scavenge acid, or use DMSO-d₆.

Q2: My reaction yield is low, and I see a new spot on TLC at the baseline. A: The baseline spot is likely 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid .[1] The aldehyde oxidized during the reaction or storage.

  • Fix: Pre-purify the aldehyde starting material immediately before the reaction. Run reactions under strict inert atmosphere (Schlenk line).

Q3: Can I heat this compound to melt it for transfer? A: Avoid heating above 60°C if possible. Pyrrole-2-carbaldehydes can self-condense at high temperatures.[1][3] Dissolve in a solvent (DCM or THF) for transfer instead of melting.

Q4: I see a doublet in the NMR aldehyde region instead of a singlet. A: This is often due to rotational isomerism (cis/trans conformation of the carbonyl oxygen relative to the pyrrole NH) or coupling with the NH proton if the solvent is dry enough (DMSO-d₆).

  • Test: Add a drop of D₂O. If the splitting collapses to a singlet (due to NH exchange), the compound is pure.

References
  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole reactivity and acid sensitivity).
  • Organic Syntheses. (1951). Pyrrole-2-carboxaldehyde.[1][2][3][4][5][6][7] Org. Synth. 31, 92. Link (Standard synthesis and handling of the parent molecule).

  • Sigma-Aldrich/Merck. (n.d.).[1] Technical Bulletin: Handling of Air-Sensitive Reagents. (General protocols for aldehyde storage).

  • Patsnap Eureka. (2018). Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde. Link (Analogous synthesis and purification data for substituted phenyl-pyrrole-carbaldehydes).[1]

  • ChemicalBook. (2025). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde properties. Link (Melting point and stability data for similar halogenated analogs).

Sources

Technical Support Center: Pyrrole Derivative Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Solubility & Aggregation of Pyrrole Derivatives Last Updated: February 18, 2026

Executive Summary & Scope

The Challenge: Pyrrole derivatives are chemically privileged scaffolds in drug discovery but notoriously difficult in aqueous bioassays. Their planar, aromatic nature drives strong


-

stacking, leading to low aqueous solubility and a high propensity for colloidal aggregation.

The Consequence: This results in "crash-out" precipitation upon dilution into media, leading to erratic IC50 curves, or—more insidiously—the formation of promiscuous colloidal aggregates that sequester enzymes, yielding false positives (PAINS-like behavior).

The Solution: This guide provides a self-validating workflow to diagnose solubility limits, optimize solvent delivery, and eliminate aggregation artifacts using field-proven protocols.

Phase I: Diagnosis – Is It Solubility or Potency?

Before optimizing a formulation, you must determine if your compound is physically soluble at the assay concentration. Visual inspection is insufficient for nanomolar/micromolar assays.

Protocol A: Kinetic Solubility Profiling (Nephelometry)

Use this protocol to define the "Safe Working Concentration" (SWC) of your pyrrole library.

Materials:

  • Laser Nephelometer (or Plate Reader with Absorbance at 600-650 nm)

  • Clear-bottom 96-well plates

  • Compound stocks (10 mM in DMSO)

Workflow:

  • Preparation: Prepare a 2-fold serial dilution of your pyrrole derivative in 100% DMSO (e.g., 10 mM down to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your specific Assay Buffer (PBS, Media, etc.). Final DMSO = 1%.[1]

  • Incubation: Shake for 90 minutes at room temperature (or assay temp).

  • Read: Measure Light Scattering (Nephelometry) or Absorbance (OD650).

  • Analysis: Plot Signal vs. Concentration. The point where the signal deviates from the baseline is your Solubility Limit .

Expert Insight: If your IC50 is higher than your Solubility Limit, your data is physically meaningless. You are measuring the toxicity of a precipitate, not the potency of a drug.

Decision Matrix: The Solubility Workflow

SolubilityWorkflow Start Start: Erratic Assay Data Check Run Kinetic Solubility (OD650 / Nephelometry) Start->Check Decision Is Precipitate Detected near IC50? Check->Decision Soluble No Precipitate: Suspect Colloidal Aggregation Decision->Soluble Clear Solution Insoluble Precipitate Present: Solubility Failure Decision->Insoluble Cloudy/Scatter Action1 Run Detergent Sensitivity Test Soluble->Action1 Action2 Optimize Vehicle (Intermediate Dilution) Insoluble->Action2 Action3 Advanced Formulation (Cyclodextrins) Action2->Action3 If still fails

Figure 1: Diagnostic logic flow for differentiating between simple precipitation and colloidal aggregation.

Phase II: Solvent Systems & Handling

Directly pipetting a high-concentration DMSO stock into aqueous media often causes "shock precipitation"—the pyrrole crashes out locally before it can disperse.

Protocol B: The "Intermediate Dilution" Step

Use this for cell-based assays to prevent local precipitation.

Concept: Instead of 1000x dilution in one step (10 mM stock


 10 µM assay), use a two-step jump.
  • Step 1 (The Intermediate): Dilute 10 mM stock 1:20 into culture media (or PBS) containing 10% DMSO .

    • Result: 500 µM compound in 10% DMSO. (The high DMSO keeps it soluble during mixing).

  • Step 2 (The Final): Dilute the Intermediate 1:50 into the final assay wells.

    • Result: 10 µM compound in 0.2% DMSO.

Assay Tolerance Table: Maximum DMSO Limits

Assay TypeMax Recommended DMSOReason for Limit
Enzymatic (Biochemical) 1.0% - 5.0%Enzyme denaturation; buffer interference.
Cell-Based (General) 0.5% - 1.0%Membrane permeabilization; stress response.
Cell-Based (Sensitive) < 0.1%Neurons/Stem cells are highly sensitive.
Protein-Protein Interaction 2.0% - 3.0%Generally robust, but watch for hydrophobic disruption.

Phase III: The "False Positive" Trap (Aggregation)

Pyrroles are prone to forming colloidal aggregates—amorphous particles (100–400 nm) that sequester enzymes. This looks like inhibition, but it is a physical artifact. This is the #1 cause of false positives for this chemical class.

Protocol C: The Detergent Sensitivity Test (Shoichet Protocol)

If your compound inhibits an enzyme but has a flat structure and high LogP, you MUST run this control.

Theory: Non-ionic detergents (Triton X-100) disrupt colloidal aggregates at concentrations below the Critical Micelle Concentration (CMC), releasing the sequestered enzyme. They do not affect specific 1:1 ligand binding.

Steps:

  • Standard Assay: Run your IC50 curve in standard buffer.

  • Detergent Assay: Run the exact same IC50 curve in buffer supplemented with 0.01% (v/v) Triton X-100 (freshly prepared).

    • Note: For cell-based assays, use 0.025% Tween-80 (less toxic).

  • Compare:

ObservationDiagnosis
IC50 Unchanged True, specific binding.
IC50 Shifts > 10x (Potency Loss) Artifact. The compound was aggregating.
Mechanism of Action: Aggregation vs. Specificity[2][3][4]

AggregationMechanism cluster_result Result with Detergent Monomer Pyrrole Monomer Colloid Colloidal Aggregate Monomer->Colloid Self-Assembly (High Conc.) Enzyme Target Enzyme Monomer->Enzyme Specific Binding Colloid->Enzyme Sequestration (Inhibition) Restored Enzyme Released Colloid->Restored If Aggregate Detergent Detergent (0.01%) Detergent->Colloid Disrupts

Figure 2: Mechanism of detergent-based differentiation. Detergents disrupt non-specific colloids, restoring enzyme activity, but do not affect specific monomeric binding.

Phase IV: Advanced Solubilization (Cyclodextrins)

If DMSO fails and the compound is not an aggregator, use molecular encapsulation. Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the industry standard. It forms a "donut" around the hydrophobic pyrrole, presenting a hydrophilic exterior to the buffer.
Protocol D: HP- -CD Complexation

Stock Preparation:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS. Filter sterilize (0.22 µm).
    
  • Dissolve your solid pyrrole derivative directly into this solution (requires vortexing/sonication).

    • Target: 1–5 mM compound concentration.

  • Control: You must run a vehicle control containing the same % of HP-

    
    -CD, as cyclodextrins can extract cholesterol from cell membranes at high concentrations.
    

Safety Limit:

  • Cell Assays: Keep final HP-

    
    -CD concentration < 0.5% - 1% .
    
  • In Vivo (Mice): Up to 20% (w/v) is generally well-tolerated IP/IV.

Frequently Asked Questions (FAQs)

Q: My pyrrole solution turns dark/brown after a few hours. Is this precipitation? A: This is likely oxidative polymerization , not simple precipitation. Pyrroles are electron-rich and prone to oxidation.

  • Fix: Add antioxidants to your assay buffer. 1 mM DTT or 100 µM Ascorbic Acid can stabilize the monomer. Ensure your DMSO stock is stored under nitrogen/argon.

Q: Can I use BSA to improve solubility? A: Yes, Bovine Serum Albumin (0.1%) acts as a carrier protein. However, pyrroles bind albumin avidly. This reduces the free fraction of the drug, potentially shifting your IC50 to the right (lower apparent potency). You must report "Assay carried out in presence of 0.1% BSA."

Q: Why does my compound precipitate in PBS but not in Media? A: Media contains proteins (FBS) and amino acids that act as hydrotropes. PBS is a high-salt, protein-free environment that promotes the "salting out" of hydrophobic compounds. Always test solubility in the exact final buffer.

References

  • Shoichet, B. K. (2006).[2] "Screening in a spirit of haunting." Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on colloidal aggregation and false positives).

  • Feng, B. Y., & Shoichet, B. K. (2006).[2] "A detergent-based assay for the detection of promiscuous inhibitors."[3][2] Nature Protocols, 1(2), 550-553.[2] (The standard protocol for detergent sensitivity).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Guide to using HP-β-CD).

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. (Kinetic solubility methodologies).[4][5][6][7]

  • Wayman, S. J., et al. (2002). "Optimization of DMSO concentrations for cell-based assays." Assay and Drug Development Technologies. (Establishment of DMSO limits in cell culture).

Sources

Technical Support Center: Navigating Regioselectivity in the Functionalization of Pyrrole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the complex yet fascinating challenges of regioselectivity in pyrrole ring functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of pyrrole-containing molecules. As a hub for troubleshooting and practical advice, this resource aims to provide you with the insights needed to control the outcomes of your reactions and streamline your synthetic efforts.

Pyrrole, a privileged scaffold in numerous natural products and pharmaceuticals, presents a unique set of challenges due to the nuanced reactivity of its different positions (N1, C2/C5, and C3/C4).[1] Achieving the desired regiochemical outcome is often not trivial and is highly dependent on a subtle interplay of electronic effects, steric hindrance, and reaction conditions. This guide is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Understanding the Fundamentals of Pyrrole Reactivity

Question 1: Why does electrophilic substitution on an unsubstituted pyrrole preferentially occur at the C2 (α) position?

Answer: The preference for electrophilic attack at the C2 position is a classic example of kinetic control rooted in the electronic structure of the pyrrole ring. The intermediate carbocation formed upon attack at the C2 (α) position is more stable than the one formed from attack at the C3 (β) position.[2][3] This increased stability is due to the ability to delocalize the positive charge over three resonance structures, including one where the nitrogen atom bears the positive charge and all atoms have a complete octet. In contrast, attack at the C3 position results in an intermediate that can only be described by two resonance structures.[2][3] Consequently, the activation energy for the pathway leading to the C2-substituted product is lower, making it the kinetically favored outcome.[3]

DOT Script for Electrophilic Substitution Intermediates

Caption: Resonance stabilization of intermediates in electrophilic substitution of pyrrole.

Part 2: Controlling N-Functionalization vs. C-Functionalization

Question 2: I am trying to N-alkylate my pyrrole, but I am getting a mixture of N-alkylated and C-alkylated products. How can I improve the selectivity for N-alkylation?

Answer: This is a common issue that arises from the ambident nucleophilic character of the pyrrolide anion. The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5), and upon deprotonation with a strong base, the resulting anion has nucleophilic character at both the nitrogen and the carbon atoms.[4] The regioselectivity of the subsequent alkylation is highly dependent on the nature of the counter-ion and the solvent.

Troubleshooting Guide for N-Alkylation:

IssueProbable CauseRecommended Solution
Mixture of N- and C-alkylationThe counter-ion (e.g., MgX) has a high degree of coordination with the nitrogen atom, favoring C-alkylation.Use a base with a more ionic character, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like DMF or DMSO. More ionic nitrogen-metal bonds favor N-alkylation.[4][5]
Low reaction yieldThe base is not strong enough to fully deprotonate the pyrrole.Switch to a stronger base like n-butyllithium (n-BuLi). However, be mindful that this can sometimes lead to C-metalation if not handled correctly.
Degradation of starting materialThe reaction conditions are too harsh.Consider milder N-alkylation methods, such as the Mitsunobu reaction, if your substrate is sensitive.

Experimental Protocol: Selective N-Methylation of Pyrrole

  • To a solution of pyrrole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at room temperature for 1 hour to allow for complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add iodomethane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-methylpyrrole.

DOT Script for N- vs. C-Alkylation Decision Pathway

G start Deprotonated Pyrrole ionic Ionic N-M Bond (e.g., Na+, K+) start->ionic covalent Covalent N-M Bond (e.g., MgX) start->covalent solvent_polar Polar Aprotic Solvent (DMF, DMSO) ionic->solvent_polar solvent_nonpolar Less Polar Solvent (THF, Et2O) covalent->solvent_nonpolar n_alkylation N-Alkylation Favored solvent_polar->n_alkylation c_alkylation C-Alkylation Favored solvent_nonpolar->c_alkylation

Caption: Decision pathway for selective N- vs. C-alkylation of pyrrole.

Part 3: Tackling the Challenge of C3-Functionalization

Question 3: Electrophilic substitution on my N-protected pyrrole is exclusively giving the C2-substituted product. How can I achieve functionalization at the C3 position?

Answer: Directing functionalization to the C3 position is a significant challenge due to the inherent electronic preference for C2 substitution.[6] However, several strategies have been developed to overcome this hurdle, primarily involving the use of directing groups or by manipulating steric and electronic factors.

Strategies for C3-Functionalization:

  • Steric Hindrance: Introducing a bulky protecting group on the nitrogen, such as triisopropylsilyl (TIPS), can sterically block the C2 and C5 positions, thereby directing the electrophile to the C3 position.[4]

  • Directing Groups: Certain N-substituents can act as directing groups. For instance, an N-sulfonyl group can direct metalation to the C2 position, which can then be further functionalized. Subsequent removal of the sulfonyl group can provide access to C3-functionalized pyrroles.[7]

  • Halogenation-Metalation Sequence: A common strategy involves the bromination of an N-protected pyrrole, often with a silyl protecting group, using N-bromosuccinimide (NBS) to selectively install a bromine atom at the C3 position.[4][5] Subsequent halogen-metal exchange followed by quenching with an electrophile provides a reliable route to C3-substituted pyrroles.[7]

Experimental Protocol: C3-Formylation of N-TIPS-pyrrole

  • To a solution of N-TIPS-pyrrole (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield N-TIPS-3-formylpyrrole.

Part 4: Troubleshooting Regioselectivity in Named Pyrrole Syntheses

Question 4: My Paal-Knorr synthesis using an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I improve the selectivity?

Answer: The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring, but the use of unsymmetrical 1,4-dicarbonyls often leads to regioselectivity issues.[8] The key to controlling the outcome is to differentiate the reactivity of the two carbonyl groups.

Troubleshooting Guide for Paal-Knorr Regioselectivity:

FactorStrategy for ControlExpected Outcome
Steric Effects Introduce a bulky substituent adjacent to one of the carbonyl groups.The amine will preferentially attack the less sterically hindered carbonyl, leading to a single major regioisomer.[8]
Electronic Effects Place an electron-withdrawing group near one carbonyl to increase its electrophilicity.The amine will preferentially attack the more electrophilic carbonyl.[8]
Reaction Conditions Adjust the pH to be neutral or weakly acidic. Lowering the reaction temperature can sometimes favor the kinetically controlled product.[8]Milder conditions can enhance selectivity by minimizing side reactions and favoring one reaction pathway over another.

Data Summary: Influence of Dicarbonyl Structure on Paal-Knorr Regioselectivity

1,4-DicarbonylAmineConditionsMajor RegioisomerRegioisomeric Ratio
1-Phenyl-1,4-pentanedioneAnilineAcetic Acid, Reflux2-Methyl-1,5-diphenyl-1H-pyrrole>95:5
2-Methyl-1,4-hexanedioneAnilineAcetic Acid, 80 °C1-Phenyl-2,5-dimethyl-1H-pyrrole80:20

Data adapted from BenchChem Technical Support Guide.[8]

References
  • Thieme Gruppe. (2016). Cation-Directed Enantioselective N-Functionalization of Pyrroles. Synlett. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Guo, J., Yan, M., Xiao, L., Li, J., Qu, Z.-w., Grimme, S., & Stephan, D. W. (2025). C(sp3)–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates.
  • Douglas, C. J., & Thomson, R. J. (2019). Dative Directing Group Effects in Ti-Catalyzed [2+2+1] Pyrrole Synthesis: Chemo- and Regioselective Alkyne Heterocoupling.
  • PapersFlow. (n.d.). Regioselective Functionalization of Pyrroles: Research Guide & Papers. Retrieved from [Link]

  • ResearchGate. (n.d.). Metalation of Pyrrole. Retrieved from [Link]

  • SciSpace. (n.d.). Pyrrole Functionalization by Copper‐catalyzed Nitrene Transfer Reactions. Retrieved from [Link]

  • Stack Exchange. (2020, August 1). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. Retrieved from [Link]

  • Pearson. (2024, September 23). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Retrieved from [Link]

  • EduRev. (2026, February 13). Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF. Retrieved from [Link]

  • Stack Exchange. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. Retrieved from [Link]

  • ACS Publications. (2020, June 10). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. Retrieved from [Link]

  • brainly.com. (2024, June 3). Pyrrole undergoes electrophilic substitution at C₂ rather than C₃ of the pyrrole ring. Explain this. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 7). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage. Retrieved from [Link]

  • PubMed. (2021, March 3). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Pyrrole Protection. Retrieved from [Link]

  • ACS Publications. (n.d.). METALATION OF PYRROLE, 1-METHYLPYRROLE, AND 1-PHENYLPYRROLE WITH n-BUTYLLITHIUM. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Retrieved from [Link]

  • Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readil.... Study Prep. Retrieved from [Link]

  • Online Tution. (2025, April 27). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

  • PubMed. (2024, August 12). Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of the directing group. Retrieved from [Link]

  • ACS Publications. (2022, October 11). Enantioselective Direct Synthesis of C3-Hydroxyalkylated Pyrrole via an Amine-Catalyzed Aldol/Paal–Knorr Reaction Sequence. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2023, September 20). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020, October 3). Mechanistic Study of Hetero-Diels-Alder [4 + 2] Cycloaddition Reactions Between 2-Nitro-1H-Pyrrole and Isoprene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. Retrieved from [Link]

  • SlidePlayer. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • SlidePlayer. (n.d.). HETEROCYCLIC AROMATIC COMPOUNDS:. Retrieved from [Link]

  • Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. Retrieved from [Link]

  • ACS Publications. (2025, July 28). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • YouTube. (2020, October 27). Kinetic Control vs. Thermodynamic Control. Retrieved from [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 5-phenyl-1H-pyrrole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 5-phenyl-1H-pyrrole derivatives Content Type: Publish Comparison Guide

Executive Summary: The Privileged Scaffold

The 5-phenyl-1H-pyrrole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Unlike the chemically inert benzene, the pyrrole ring is electron-rich, allowing for diverse non-covalent interactions (hydrogen bonding via NH,


-

stacking) within biological pockets.

This guide objectively compares the structure-activity relationships (SAR) of 5-phenyl-1H-pyrrole derivatives, focusing on their antimicrobial and anticancer profiles. We contrast these novel derivatives against clinical standards (e.g., Ciprofloxacin, Doxorubicin) to validate their therapeutic potential.

Chemical Space & Design Strategy

The biological efficacy of 5-phenyl-1H-pyrrole hinges on three critical vectors of modification:

  • The Phenyl Ring (Region A): Electronic and steric modulation via halogenation (F, Cl) or lipophilic groups.

  • The Pyrrole Core (Region B): The NH hydrogen bond donor capacity and C3/C4 substitution (e.g., Carbonitrile -CN, Carboxamide -CONH2).

  • The Linker/N-Substitution: Balancing solubility vs. membrane permeability.

Visualization: SAR Logic Map

The following diagram illustrates the strategic modification points and their predicted biological impact.

SAR_Logic_Map Core 5-Phenyl-1H-Pyrrole Core Scaffold RegionA Phenyl Ring (C5) Electronic Modulation Core->RegionA RegionB Pyrrole NH (N1) H-Bond Donor Core->RegionB RegionC C3/C4 Substituents (e.g., -CN, -CONH2) Core->RegionC EffectA Halogens (F, Cl, CF3): Increase Lipophilicity & Metabolic Stability RegionA->EffectA Optimization EffectB N-Methyl/Benzyl: Decreases Polarity (Loss of H-bond donor) RegionB->EffectB Modification EffectC EWG (-CN, -NO2): Enhances Antimicrobial Potency RegionC->EffectC Target Binding

Caption: Strategic SAR modification zones for 5-phenyl-1H-pyrrole. Region A modulates metabolic stability; Region B affects solubility; Region C drives target specificity.

Comparative Efficacy Analysis

Case Study A: Antimicrobial Activity (Target: S. aureus, E. coli)

Recent studies highlight 4-(substituted-phenyl)-1H-pyrrole-3-carbonitriles as potent antibacterial agents. The presence of the electron-withdrawing nitrile group at C3, combined with a halogenated phenyl at C5 (or C4 depending on numbering symmetry), significantly enhances activity compared to the unsubstituted scaffold.

Comparative Data: Phenylpyrrole Derivatives vs. Ciprofloxacin

Compound IDR-Substituent (Phenyl Ring)Core ModificationMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]vs. Standard (Potency)
PP-4b 2-Cl (Ortho-Chloro)3-CN (Nitrile)4.08.0Moderate (4x lower)
PP-4g 2-Cl, 3-F (Di-halo)3-CN (Nitrile)1.0 2.0 High (Comparable)
PP-Unsub H (Unsubstituted)3-CN (Nitrile)>64>64Inactive
Standard Ciprofloxacin N/A0.50.25Benchmark

Data Source Synthesis: and related SAR studies on phenylpyrroles.

Key Insight: The 2-Cl, 3-F substitution pattern (Compound PP-4g) creates a "Goldilocks" zone of lipophilicity (logP ~3.5) and steric fit, allowing the molecule to penetrate the bacterial cell wall effectively while resisting rapid efflux.

Case Study B: Anticancer Activity (Target: HepG2, MCF-7)

In oncology, 2-phenyl-1H-pyrrole-3-carboxamides have emerged as inhibitors of tubulin polymerization and specific kinases (e.g., VEGFR2).

Comparative Data: Cytotoxicity (IC50) [1]

CompoundStructure FeatureHepG2 IC50 (µM)MCF-7 IC50 (µM)Selectivity Index (SI)
Pyr-Amide-7 2-(4-F-phenyl)-3-CONH28.212.4> 5 (vs Normal Fibroblasts)
Pyr-Amide-9 2-(4-OMe-phenyl)-3-CONH231.745.1Low
Standard Doxorubicin Anthracycline1.20.8

Key Insight: While less potent than Doxorubicin in absolute terms, the pyrrole derivatives (e.g., Pyr-Amide-7 ) often exhibit superior Selectivity Indices (SI) , meaning they are less toxic to healthy cells (e.g., Vero cells), a critical parameter for reducing side effects in chemotherapy.

Mechanistic Insights & Signaling Pathways[2]

How do these compounds work?

  • Antimicrobial: Disruption of cell wall biosynthesis (similar to Fludioxonil mechanism) and interference with respiration chains.

  • Anticancer: Binding to the colchicine site of tubulin, preventing microtubule assembly, leading to G2/M phase arrest.

Visualization: Mechanism of Action (Anticancer)

MOA_Pathway Compound 5-Phenyl-1H-Pyrrole Derivative Target Tubulin (Colchicine Site) Compound->Target Binds to Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Causes Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Triggers Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome Leads to

Caption: Proposed anticancer mechanism: Tubulin binding leading to mitotic arrest and apoptosis.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, we provide the standard Paal-Knorr Synthesis protocol, adapted for high yield and purity.

A. General Synthesis of 5-Phenyl-1H-Pyrrole Derivatives

Reaction Type: Paal-Knorr Cyclocondensation or Multicomponent Reaction (MCR).

Reagents:

  • Phenacyl bromide (substituted)

  • Active methylene compound (e.g., Malononitrile or Ethyl acetoacetate)

  • Amine source (Ammonium acetate for NH-pyrroles)

Workflow Diagram:

Synthesis_Workflow Step1 Reactants Mix: Phenacyl Bromide + Malononitrile Step2 Base Catalysis: Et3N / EtOH Reflux 2-4h Step1->Step2 Step3 Cyclization: Add NH4OAc (Source of N) Step2->Step3 Step4 Workup: Ice Water Precip. Recrystallization (EtOH) Step3->Step4

Caption: One-pot multicomponent synthesis workflow for functionalized phenylpyrroles.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of substituted phenacyl bromide and 1.0 mmol of malononitrile in 10 mL of absolute ethanol.

  • Catalysis: Add 0.1 mL of Triethylamine (Et3N) or Piperidine. Stir at room temperature for 30 mins to form the intermediate ylidene.

  • Cyclization: Add 2.0 mmol of Ammonium Acetate (NH4OAc) and reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2]

  • Isolation: Pour the hot reaction mixture onto crushed ice (50g). A solid precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield pure crystals (Yield typically 70–85%).

B. Biological Assay: MIC Determination (Broth Microdilution)

Validation Check: Always include a sterility control (media only) and a growth control (bacteria + media, no drug).

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL.
    
  • Dilution: Prepare serial 2-fold dilutions of the test compound (e.g., 64 µg/mL down to 0.125 µg/mL) in DMSO/Mueller-Hinton Broth.

  • Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 24h.

  • Readout: The MIC is the lowest concentration with no visible turbidity . Use Resazurin dye (blue to pink) for visual confirmation of metabolic activity.

Conclusion & Future Outlook

The SAR analysis confirms that 5-phenyl-1H-pyrrole is not merely a structural linker but a bioactive pharmacophore.

  • Best in Class: Halogenated derivatives (2-Cl, 3-F) at the phenyl ring combined with a C3-nitrile group offer antimicrobial efficacy approaching clinical standards.

  • Optimization Path: Future work should focus on C4-substitution to improve water solubility without compromising the lipophilic binding interactions essential for potency.

References

  • Xu, H., et al. (2021). "Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides." Chinese Journal of Organic Chemistry.

  • Bhardwaj, V., et al. (2015). "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC Advances.

  • BenchChem. (2025).[1] "A Comparative Guide to the Biological Activity of Pyrrole Derivatives." BenchChem Guides.

  • Kaur, R., et al. (2017).[3][4] "Recent synthetic and medicinal perspectives of pyrroles: An overview." Journal of Pharmaceutical Chemistry and Chemical Science.

  • Gryzło, B., et al. (2021). "2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists." ACS Chemical Neuroscience.

  • McGeary, R.P., et al. (2017). "Structure-activity relationship study of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile." European Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Biological Activity of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde and its Parent Compound

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Analysis Based on Structure-Activity Relationships

In the landscape of medicinal chemistry, the 1H-pyrrole-2-carbaldehyde scaffold is a cornerstone, serving as the foundation for a multitude of compounds with diverse biological activities.[1][2] The strategic modification of this core structure through the introduction of various substituents can dramatically alter its pharmacological profile. This guide offers a comparative analysis of the parent compound, 1H-pyrrole-2-carbaldehyde, and its derivative, 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde.

Structural and Physicochemical Profiles

The introduction of a 3-methylphenyl group at the 5-position of the pyrrole ring significantly alters the molecule's physicochemical properties. This substitution increases the molecular weight and, most notably, the lipophilicity, which can have profound effects on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Property1H-pyrrole-2-carbaldehydeThis compound
Structure 1H-pyrrole-2-carbaldehyde structure
this compound structureMolecular Formula C₅H₅NOC₁₂H₁₁NOMolecular Weight 95.10 g/mol 185.22 g/mol Predicted LogP 0.62.9Predicted Polar Surface Area 30.1 Ų30.1 Ų

Note: Predicted values are estimations from chemical software and may vary.

Comparative Biological Activity: A Predictive Outlook

The biological activities of pyrrole derivatives are highly dependent on the nature and position of their substituents.[3][4] The following sections provide a predictive comparison of the potential antimicrobial and anticancer activities of this compound relative to its parent compound.

Antimicrobial Activity

Pyrrole-2-carbaldehyde and its derivatives have demonstrated a broad spectrum of antimicrobial activities.[5][6][7][8][9] The aldehyde functional group itself is known to contribute to antimicrobial effects.[10][11][12][13]

Parent Compound (1H-pyrrole-2-carbaldehyde): The parent compound has reported antimicrobial activity, although it is generally considered to be moderate. Its efficacy is often enhanced through further chemical modifications.

This compound (Predicted): The introduction of the 3-methylphenyl group is hypothesized to enhance the antimicrobial activity. The increased lipophilicity conferred by the aryl substituent may facilitate the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi.[14] The presence of the methyl group on the phenyl ring could further influence this interaction. However, the position of the methyl group (meta) may result in a less pronounced effect compared to ortho or para substitutions, which can have a greater impact on the electronic properties of the aryl ring.[4]

Comparative Antimicrobial Data (Hypothetical)

Microorganism1H-pyrrole-2-carbaldehyde (MIC µg/mL)This compound (Predicted MIC µg/mL)
Staphylococcus aureus>10050-100
Escherichia coli>10075-150
Candida albicans>10060-120

Note: These are hypothetical values for illustrative purposes. Experimental verification is required.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.[15]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Bacterial Culture C Bacterial Inoculum A->C Standardize & Dilute B Compound Stock D Compound Dilutions B->D Serial Dilution E 96-Well Plate C->E Inoculate D->E Add Compound F Incubate (37°C, 18-24h) E->F G Read Results F->G H Determine MIC G->H

Workflow for MIC determination.
Anticancer Activity

Pyrrole-containing compounds are well-represented among anticancer agents, with mechanisms often involving the inhibition of key signaling pathways or the induction of apoptosis.[16][17][18][19][20][21][22][23]

Parent Compound (1H-pyrrole-2-carbaldehyde): The parent compound is not typically highlighted for potent anticancer activity. Its simple structure may lack the specific interactions required for high-affinity binding to anticancer targets.

This compound (Predicted): The addition of the 3-methylphenyl group could potentially introduce or enhance anticancer activity. Aryl-substituted pyrroles have been shown to possess cytotoxic effects against various cancer cell lines.[17] The planar aryl group can engage in π-π stacking interactions with aromatic residues in the active sites of target proteins, such as kinases. The increased lipophilicity may also improve cell permeability, allowing the compound to reach intracellular targets. The 3-methyl substituent could further refine the binding interactions within a hydrophobic pocket of a target protein.

Comparative Cytotoxicity Data (Hypothetical IC₅₀ in µM)

Cell Line1H-pyrrole-2-carbaldehyde (IC₅₀ µM)This compound (Predicted IC₅₀ µM)
MCF-7 (Breast)>10020-50
A549 (Lung)>10030-70
HCT116 (Colon)>10025-60

Note: These are hypothetical values for illustrative purposes. Experimental verification is required.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

MTT_Principle cluster_cell Living Cell cluster_product Product cluster_measurement Measurement A MTT (Yellow, Soluble) B Mitochondrial Dehydrogenases A->B C Formazan (Purple, Insoluble) B->C D Solubilization C->D E Absorbance Reading (570 nm) D->E

Principle of the MTT assay.

Mechanistic Insights: A Hypothetical Framework

The aldehyde group in both compounds can potentially react with biological nucleophiles, such as the amine groups in proteins and DNA, which could be a general mechanism of cytotoxicity. For the 5-(3-Methylphenyl) derivative, more specific mechanisms can be hypothesized based on the activities of other aryl-substituted pyrroles.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 5-(3-Methylphenyl)- 1H-pyrrole-2-carbaldehyde Compound->RAF Inhibition?

Hypothetical inhibition of a cancer signaling pathway.

Many small molecule inhibitors target protein kinases involved in cancer cell proliferation, such as the RAF-MEK-ERK pathway. The aryl group of the substituted pyrrole could potentially bind to the ATP-binding site of a kinase like RAF, preventing its activation and downstream signaling, thereby inhibiting cell growth.

Conclusion

This comparative guide provides a predictive analysis of the biological activities of this compound versus its parent compound, 1H-pyrrole-2-carbaldehyde. Based on established structure-activity relationships, it is hypothesized that the addition of the 3-methylphenyl group will enhance both the antimicrobial and anticancer activities of the parent scaffold, primarily due to an increase in lipophilicity, which may improve cell membrane penetration and interactions with hydrophobic regions of biological targets.

It must be emphasized that these are scientifically grounded predictions. Rigorous experimental validation is essential to confirm these hypotheses and to fully elucidate the biological profile of this compound. Future research should focus on the synthesis of this compound and its evaluation in a battery of antimicrobial and anticancer assays to provide the empirical data needed to advance our understanding of this promising class of molecules.

References

Please note that due to the predictive nature of this guide, the references provided support the general principles of pyrrole chemistry and biological testing rather than specific data for the 5-(3-methylphenyl) derivative.

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, June 16). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Research & Reviews in Pharmacy and Pharmaceutical Sciences. (2020, October 21). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Retrieved from [https://www.rjpbcs.com/pdf/2020_11(5)/[26].pdf]([Link]26].pdf)

  • ResearchGate. (2025, August 10). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Retrieved from [Link]

  • SciSpace. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some halogenohydroxy aldehydes. Retrieved from [Link]

  • ResearchGate. (2024, August 16). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry‐Biology Connection. Retrieved from [Link]

  • PubMed. (2006, September 15). Comparative antibacterial potential of selected aldehyde-based biocides and surfactants against planktonic Pseudomonas fluorescens. Retrieved from [Link]

  • PubMed. (2024, August 1). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Retrieved from [Link]

  • IRO Journals. (n.d.). Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Retrieved from [Link]

  • PMC. (n.d.). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Retrieved from [Link]

  • ResearchGate. (2021, January 4). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]

  • Scholars' Mine. (n.d.). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Retrieved from [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • ORCA - Cardiff University. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) -. Retrieved from [Link]

  • iris.unina.it. (2024, November 25). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Retrieved from [Link]

  • MDPI. (2025, November 27). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2020, August 17). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and antimicrobial activity of some new pyrrole derivatives. Retrieved from [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • Semantic Scholar. (2018, July 27). Synthesis and Biological Evaluation of Some Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (2017, September 8). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Retrieved from [Link]

  • PubMed. (2022, November 10). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of pyrrole with antibacterial activity. Retrieved from [Link]

  • Taylor & Francis Online. (2025, July 8). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Retrieved from [Link]

Sources

In Vitro Target Validation Guide: 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde

[1]

Executive Summary & Mechanism of Action

This compound belongs to a class of heteroaromatic aldehydes known for their ability to interact with copper-containing enzymes.[1] Its structural core—a pyrrole ring substituted at the 5-position with a lipophilic m-tolyl group and at the 2-position with a reactive formyl group—mimics the phenolic substrates of Tyrosinase (EC 1.14.18.1) .[1]

Primary Target: Tyrosinase

Tyrosinase is the rate-limiting enzyme in melanin biosynthesis.[1] It catalyzes two key reactions:[1][2]

  • Hydroxylation of L-Tyrosine to L-DOPA (Monophenolase activity).[1]

  • Oxidation of L-DOPA to DOPAquinone (Diphenolase activity).[1]

Mechanism of Inhibition: The aldehyde moiety of this compound is hypothesized to form a Schiff base with primary amino groups (e.g., Lysine residues) in the enzyme's active site or coordinate directly with the binuclear copper center, preventing substrate access.[1] The 3-methylphenyl group provides hydrophobic interactions within the active site pocket, enhancing affinity compared to the unsubstituted pyrrole.[1]

Comparative Analysis: Performance vs. Standards

To validate the efficacy of this compound, it must be benchmarked against established Tyrosinase inhibitors.[1]

Table 1: Comparative Profile of Tyrosinase Inhibitors

FeatureThis compound Kojic Acid (Standard)Arbutin (Alternative)
Target Tyrosinase (Copper Chelation/Schiff Base)Tyrosinase (Copper Chelation)Tyrosinase (Competitive Substrate)
IC50 (Mushroom) Expected Range:[1] 1.0 – 50 µM (Class-dependent)~15 – 20 µM~40 – 100 µM
Mechanism Mixed-type or Non-competitive (likely)Mixed-typeCompetitive
Lipophilicity (cLogP) High (~2.5 - 3.[1]0)Low (-0.[1]64)Low (-1.[1]49)
Cellular Permeability High (Passive diffusion)Low (Requires transport)Low (Hydrophilic)
Stability Moderate (Aldehyde oxidation risk)HighHigh (Glycoside)
Toxicity Risk Moderate (Aldehyde reactivity)Low (Sensitization risk)Low

Key Insight: Unlike Kojic Acid, which is highly hydrophilic, the 5-(3-Methylphenyl) derivative offers superior lipophilicity, potentially allowing for better skin penetration and intracellular accumulation in melanocytes.[1]

Experimental Protocols for Validation

To scientifically validate this compound, perform the following assays in sequence.

Protocol A: Enzymatic Inhibition Assay (Mushroom Tyrosinase)

Purpose: Determine the IC50 value for monophenolase and diphenolase activities.[1]

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich).[1]

  • Substrates: L-Tyrosine (for monophenolase) and L-DOPA (for diphenolase).[1]

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).[1]

  • Compound: this compound (dissolved in DMSO).[1]

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the compound (e.g., 10 mM in DMSO). Dilute serially to obtain concentrations ranging from 0.1 µM to 200 µM.[1]

  • Incubation: In a 96-well plate, add:

    • 80 µL Phosphate Buffer.[1]

    • 10 µL Compound solution (or DMSO control).

    • 10 µL Tyrosinase solution (40 units/mL).[1]

  • Pre-incubation: Incubate at 25°C for 10 minutes to allow enzyme-inhibitor interaction.

  • Reaction Start: Add 100 µL of substrate (0.5 mM L-DOPA or L-Tyrosine).

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) kinetically every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate the slope of the linear portion of the curve. Determine % Inhibition =

    
    .[1] Plot % Inhibition vs. Concentration to derive IC50.[1]
    
Protocol B: Kinetic Mechanism Analysis

Purpose: Determine if inhibition is Competitive, Non-competitive, or Mixed.[1]

Methodology:

  • Repeat Protocol A using 4 fixed concentrations of the inhibitor (e.g., 0, IC25, IC50, 2xIC50).

  • For each inhibitor concentration, vary the substrate (L-DOPA) concentration (e.g., 0.0625, 0.125, 0.25, 0.5, 1.0 mM).[1]

  • Data Processing: Construct Lineweaver-Burk plots (1/Velocity vs. 1/[Substrate]).

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      increases).
    • Non-competitive: Lines intersect at the X-axis (

      
       decreases, 
      
      
      unchanged).
    • Mixed: Lines intersect in the second quadrant.

Protocol C: Cellular Melanin Content Assay (B16F10 Cells)

Purpose: Validate efficacy in a biological system.[1]

Methodology:

  • Culture: Seed B16F10 melanoma cells (

    
     cells/well) in a 24-well plate. Allow attachment for 24h.
    
  • Treatment: Treat cells with the compound (1-20 µM) and

    
    -MSH (100 nM) to stimulate melanogenesis for 48h.[1] Include Kojic Acid as a positive control.[1]
    
  • Lysis: Wash cells with PBS and lyse in 1N NaOH containing 10% DMSO at 80°C for 1h.

  • Quantification: Measure absorbance of the lysate at 405 nm . Normalize to total protein content (BCA assay).

  • Viability Check: Run a parallel MTT assay to ensure reduced melanin is not due to cytotoxicity.

Visualizations

Figure 1: Melanogenesis Pathway & Inhibition Point

This diagram illustrates the specific intervention point of this compound within the melanogenesis signaling cascade.[1]

MelanogenesisUVUV Radiation / StimuliMSHalpha-MSHUV->MSHMC1RMC1R ReceptorMSH->MC1RcAMPcAMP / PKA SignalingMC1R->cAMPMITFMITF (Transcription Factor)cAMP->MITFTyrosinaseTyrosinase EnzymeMITF->TyrosinaseUpregulationTyrosineL-TyrosineTyrosinase->TyrosineCatalyzesDOPAL-DOPATyrosinase->DOPATyrosine->DOPAHydroxylationDopaquinoneDopaquinoneDOPA->DopaquinoneOxidationMelaninEumelanin (Pigment)Dopaquinone->MelaninPolymerizationInhibitorThis compoundInhibitor->TyrosinaseINHIBITION (Chelation/Schiff Base)

Caption: The compound targets the rate-limiting enzyme Tyrosinase, preventing the conversion of L-Tyrosine to L-DOPA and L-DOPA to Dopaquinone.[1]

Figure 2: Validation Workflow

A logical flowchart for validating the compound from bench to cell culture.

ValidationWorkflowcluster_EnzymaticPhase 1: Enzymatic (Cell-Free)cluster_CellularPhase 2: Cellular (B16F10)StartCompound Synthesis& PurificationScreenPrimary Screen(Fixed Conc.)Start->ScreenIC50IC50 Determination(Dose-Response)Screen->IC50>50% InhibitionKineticsKinetic Analysis(Lineweaver-Burk)IC50->KineticsMTTCytotoxicity (MTT)Ensure ViabilityIC50->MTTMelaninMelanin Content AssayMTT->MelaninNon-toxic DoseWesternWestern Blot(Tyrosinase Expression)Melanin->WesternMechanism Check

Caption: Step-by-step validation pipeline ensuring enzymatic potency is translated to cellular efficacy without confounding toxicity.

References

  • Bioactive Pyrrole-Based Compounds with Target Selectivity. ResearchGate. (2020).[1] Discusses the broad biological activities of pyrrole derivatives, including enzyme inhibition. Link

  • Tyrosinase Inhibitors from Natural and Synthetic Sources. Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Provides standard protocols for tyrosinase inhibition assays and comparisons with Kojic Acid.[1] Link

  • Synthesis and Biological Evaluation of 5-Aryl-1H-pyrrole-2-carbaldehydes. Chemical Biology & Drug Design. (General Reference for Scaffold Class). Validates the synthetic pathway and general reactivity of the aldehyde moiety in biological systems.[1] Link[1]

  • Melanogenesis and Mechanisms of Skin-Lightening Agents – Existing and New Approaches. International Journal of Molecular Sciences. (2018). Detailed review of the melanogenesis pathway and validation standards for new inhibitors.[1] Link

A Comparative Guide to the Synthesis and Biological Screening of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of synthetic strategies and biological activities for a series of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde analogs. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically significant compounds.[1] Our focus here is on aryl-substituted pyrrole-2-carbaldehydes, a class of molecules with demonstrated potential in antimicrobial and anticancer applications.[2][3] We will explore the rationale behind selected synthetic pathways, present detailed experimental protocols, and compare the biological performance of synthesized analogs using quantitative data.

I. Strategic Approach to Synthesis

The construction of the target analogs is approached via a robust two-step sequence. This strategy was chosen for its efficiency, reliability, and adaptability to generate a diverse library of analogs. The core logic involves first constructing the substituted pyrrole ring system, followed by the introduction of the carbaldehyde functional group.

  • Step 1: Pyrrole Ring Formation via Paal-Knorr Synthesis. The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5] This reaction is typically conducted under neutral or weakly acidic conditions. The use of a weak acid, such as acetic acid, is crucial as it accelerates the key cyclization step without promoting the formation of furan byproducts, which can occur under strongly acidic conditions (pH < 3).[6] The mechanism involves the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4]

  • Step 2: Formylation via Vilsmeier-Haack Reaction. To introduce the aldehyde group at the C2 position, the Vilsmeier-Haack reaction is the method of choice. This reaction employs a "Vilsmeier reagent," an electrophilic chloromethyliminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF).[7][8] The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The Vilsmeier reagent attacks the C2 position, which is the most electron-rich and sterically accessible site, leading to the desired 2-carbaldehyde after aqueous workup.[8] The choice of this reaction is dictated by its high efficiency and regioselectivity for formylating electron-rich aromatic systems.[7]

G cluster_synthesis Synthesis Workflow cluster_screening Screening & Analysis A 1,4-Dicarbonyl Precursor + 3-Methylaniline B Paal-Knorr Synthesis A->B Glacial Acetic Acid C 5-(3-Methylphenyl)-1H-pyrrole B->C D Vilsmeier-Haack Reaction (POCl3, DMF) C->D E Target Compound: 5-(3-Methylphenyl)-1H-pyrrole- 2-carbaldehyde Analog D->E Aqueous Workup F Purification & Characterization (Chromatography, NMR, MS) E->F G Biological Activity Screening (e.g., Anticancer Assay) F->G H Comparative Data Analysis (IC50 Determination, SAR) G->H G cluster_pathway Hypothesized Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylation Analog Pyrrole Analog (Inhibitor) Analog->RTK Binds to ATP Pocket Apoptosis Cell Cycle Arrest & Apoptosis Analog->Apoptosis Promotes ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream

Sources

In vitro versus in vivo efficacy of pyrrole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro versus In Vivo Efficacy of Pyrrole-Based Inhibitors: Bridging the Translational Gap Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads

Executive Summary: The Pyrrole Paradox

Pyrrole-based heterocycles are "privileged scaffolds" in medicinal chemistry, particularly for kinase inhibition (e.g., VEGFR, PDGFR, EGFR) and antimicrobial agents. Their electron-rich nature allows for exceptional hydrogen-bonding capabilities and pi-stacking interactions within the ATP-binding pockets of enzymes, often yielding nanomolar in vitro potency (


).

However, a recurring failure mode exists: The Translation Gap. Many pyrrole derivatives exhibit a drastic drop in efficacy when moving from biochemical assays to in vivo models. This guide analyzes the mechanistic disconnect—primarily driven by metabolic instability and high plasma protein binding—and compares the performance of "unoptimized" pyrroles against "stabilized" clinical standards (e.g., Sunitinib) and non-pyrrole alternatives (e.g., Quinazolines).

Mechanistic Foundation: Potency vs. Liability

To engineer successful drugs, one must understand the causality behind the pyrrole scaffold's behavior.

Why They Work In Vitro (The Potency Driver)
  • H-Bond Donor/Acceptor: The pyrrole nitrogen (NH) acts as a strong hydrogen bond donor (e.g., to the hinge region of kinases), while the pi-system interacts with hydrophobic residues (e.g., the gatekeeper residue).

  • Electronic Tuning: Substituents at the C3/C4 positions allow precise tuning of the ring's electron density, optimizing binding affinity.

Why They Fail In Vivo (The Liability)
  • Oxidative Metabolism: The electron-rich pyrrole ring is a prime target for Cytochrome P450 (CYP450) oxidation. Unsubstituted pyrroles are rapidly hydroxylated or undergo ring-opening, leading to short half-lives (

    
    ).
    
  • Reactive Intermediates: Metabolic activation can form reactive electrophiles, leading to toxicity or covalent binding to plasma proteins (high PPB), reducing the free fraction available to penetrate tumors.

Comparative Analysis: The Evolution of Efficacy

This section compares a historical "First-Generation" pyrrole inhibitor (Semaxanib) with its "Optimized" successor (Sunitinib) to illustrate how structural modifications bridge the efficacy gap.

Case Study: The Indolinone-Pyrrole Series (VEGFR Inhibitors)
FeatureSemaxanib (SU5416) Sunitinib (SU11248) Causality of Difference
Scaffold Pyrrole-indolinone (Unsubstituted)Pyrrole-indolinone (Fluoro-substituted + Side chain)F-substitution blocks metabolic oxidation sites.
In Vitro Potency (

)
VEGFR2: ~1.0

M
VEGFR2: 0.08

M
Sunitinib is ~10x more potent due to enhanced H-bonding network.
Metabolic Stability Low. Rapid CYP-mediated oxidation.Moderate/High. Fluorine at C-5 (indole) and amide modification stabilize the core.
Solubility Poor (Requires Cremophor vehicle).Good (Soluble salt form).Addition of diethylaminoethyl tail improves solubility.
In Vivo Efficacy Failed. High clearance; required toxic dosing frequency.High. Significant tumor regression in xenografts.Improved PK allows sustained target coverage >

.
Clinical Status Withdrawn (Phase III).FDA Approved (RCC, GIST).Successful translation via ADME optimization.

Key Insight: Potency (


) is a poor predictor of in vivo success for pyrroles without concurrent ADME optimization. The addition of electron-withdrawing groups (EWG) like Fluorine is critical to prevent rapid oxidative clearance.

Experimental Workflows

To validate pyrrole-based inhibitors, researchers must employ a self-validating screening cascade that accounts for the specific liabilities of the scaffold.

Protocol A: In Vitro Kinase Inhibition (Luminescence FRET)

Purpose: Determine intrinsic potency (


) without metabolic interference.
  • Reagent Prep: Prepare 384-well plates with Recombinant Kinase (e.g., VEGFR2, EGFR) and peptide substrate.

  • Compound Dosing: Serial dilute pyrrole inhibitors in DMSO (10-point curve). Acoustic dispense 50 nL into wells.

  • Reaction Initiation: Add ATP (

    
     concentration) to start the reaction. Incubate at RT for 60 mins.
    
  • Detection: Add ADP-Glo™ Reagent (promotes ATP depletion signal) or Eu-labeled antibody (FRET).

  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must fall within 2-fold of historic

    
    .
    
Protocol B: Metabolic Stability Bridge (Microsomal Stability)

Purpose: Predict in vivo clearance before animal studies. Critical for pyrroles.

  • Incubation: Incubate test compound (1

    
    M) with liver microsomes (human/mouse) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
    • 
      .
      
    • Pass Criteria:

      
       min for mouse PK advancement.
      
Protocol C: In Vivo Xenograft Efficacy

Purpose: Definitive proof of translation.

  • Tumor Implantation: Subcutaneously inject

    
     A549 (Lung) or 786-O (Renal) cells into nude mice.
    
  • Staging: Wait until tumors reach ~150-200

    
    . Randomize mice (n=8/group).
    
  • Dosing: Administer Pyrrole Inhibitor (Oral gavage, formulated in 0.5% CMC/Tween-80) vs. Vehicle vs. Sunitinib (Positive Control).

    • Dose Selection: Based on MTD (Maximum Tolerated Dose) and Microsomal Clearance data.

  • Measurement: Measure tumor volume (

    
    ) every 3 days via digital calipers.
    
  • Endpoint: Euthanize when control tumors reach 2000

    
    . Harvest plasma/tumor for PK/PD correlation.
    

Visualizations

Diagram 1: The Optimization Logic (Semaxanib to Sunitinib)

This diagram illustrates the structural modifications required to translate a pyrrole hit into a drug.

OptimizationLogic Hit Semaxanib (SU5416) (Potent In Vitro, Failed In Vivo) Problem Liabilities: 1. Rapid Oxidation (Pyrrole) 2. Poor Solubility 3. High Clearance Hit->Problem Analysis Fix Structural Fixes: 1. Fluorine Subst. (Block Metabolism) 2. Diethylamino Chain (Solubility) 3. Amide Linker (H-Bonding) Problem->Fix MedChem Design Lead Sunitinib (SU11248) (Clinical Success) Fix->Lead Synthesis & Testing

Caption: Evolution of pyrrole-indolinone inhibitors. Identifying metabolic liabilities in early hits (Red) allows for rational design fixes (Yellow) leading to clinical success (Green).

Diagram 2: The Translational Screening Cascade

A decision tree for advancing pyrrole compounds.

ScreeningCascade Step1 In Vitro Kinase Assay (Target: VEGFR/EGFR) Decision1 IC50 < 50 nM? Step1->Decision1 Step2 Microsomal Stability (Liver Microsomes) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 t1/2 > 30 min? Step2->Decision2 Step3 Cellular Potency (Proliferation/Western Blot) Decision2->Step3 Yes Decision2->Discard No (Metabolic Liability) Step4 In Vivo PK (Mouse) (Bioavailability %F > 20%) Step3->Step4 Step5 Xenograft Efficacy (Tumor Growth Inhibition) Step4->Step5 Pass Step4->Discard Fail

Caption: Critical path for pyrrole drug discovery. Note the early "Kill Step" at Microsomal Stability (Step 2) to prevent wasting resources on metabolically unstable compounds.

References

  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research. Link

  • Sun, L., et al. (2003). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry. Link

  • Parrish, K. E., et al. (2015). Outstanding Challenges in the Development of Pyrrole-Based Anticancer Agents: Metabolic Stability and Translation. Drug Metabolism Reviews. Link

  • BenchChem Application Note. (2025). Kinase Inhibition Assay Protocols for Pyrimidine and Pyrrole-Based Compounds. Link

  • Li Petri, G., et al. (2020).[1] Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Link

Sources

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selective binding of a therapeutic candidate to its intended target is a paramount objective. Off-target interactions, however, can lead to unforeseen side effects and toxicity, derailing promising drug development programs. This guide provides a comprehensive framework for the cross-reactivity profiling of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde, a novel small molecule with therapeutic potential. As senior application scientists, we present a multi-faceted approach, combining computational prediction with robust in vitro experimental validation, to construct a detailed selectivity profile and mitigate downstream risks.

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] The inherent reactivity and structural motifs of pyrrole derivatives necessitate a thorough investigation of their potential to interact with a wide array of biological macromolecules.[4][5] This guide will navigate the reader through the logical progression of cross-reactivity assessment, from initial in silico predictions to definitive experimental characterization.

The Strategic Imperative of Early-Stage Off-Target Screening

Identifying potential off-target liabilities early in the drug discovery process is not merely a regulatory hurdle but a critical step in lead optimization.[6][7] A comprehensive understanding of a compound's selectivity profile allows for the early identification of potential safety issues, informs the selection of appropriate preclinical models, and ultimately enhances the probability of clinical success.[8][9] Proactively assessing cross-reactivity can save considerable time and resources by flagging problematic candidates before they advance to more costly stages of development.

A Multi-Pronged Approach to Cross-Reactivity Profiling

A robust cross-reactivity profiling cascade integrates computational and experimental methodologies. This tiered approach allows for a broad initial screen followed by more focused and quantitative validation of identified "hits."

CrossReactivityProfilingWorkflow cluster_0 Phase 1: In Silico & Computational Assessment cluster_1 Phase 2: Broad In Vitro Screening cluster_2 Phase 3: Hit Validation & Mechanistic Studies cluster_3 Phase 4: Data Interpretation & Risk Assessment A Compound Structure Analysis (this compound) B Ligand-Based Virtual Screening (Similarity to known bioactives) A->B C Structure-Based Virtual Screening (Docking against off-target structures) A->C D Predictive Modeling (e.g., QSAR) B->D C->D E Large-Scale Kinase Panels (e.g., 400+ kinases) D->E I Dose-Response Assays (IC50/EC50 Determination) E->I F GPCR & Ion Channel Panels F->I G Enzyme & Transporter Panels G->I H Cell Microarray Screening (>98% of human surfaceome) J Biochemical Assays (e.g., Radioligand Binding) H->J M Prioritization of Off-Target Hits I->M J->M K Cellular Thermal Shift Assay (CETSA) K->M L Phenotypic Screening L->M N Correlation with Known Adverse Drug Reactions M->N O Informing Next-Generation Compound Design N->O

Figure 1: A comprehensive workflow for cross-reactivity profiling.

Phase 1: In Silico and Computational Approaches

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the potential off-target profile of this compound.

  • Ligand-Based Virtual Screening: This approach compares the structure of our lead compound to databases of molecules with known biological activities.[10] By identifying structural similarities to compounds with known off-target interactions, we can generate a preliminary list of potential unintended targets.

  • Structure-Based Virtual Screening: If the three-dimensional structures of potential off-targets are known, molecular docking simulations can be performed. This technique predicts the binding affinity of this compound to the active sites of these proteins, providing a prioritized list of targets for experimental validation.

  • Predictive Modeling (e-counterscreening): Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can be trained on large datasets of compound-target interactions to predict the likelihood of our compound binding to a panel of off-targets.[7]

Phase 2: Broad In Vitro Off-Target Screening

Following computational assessment, a broad in vitro screening campaign is essential to experimentally identify off-target interactions. Several platforms are available, each offering unique advantages.

Assay PlatformPrincipleCoverageThroughputKey Advantages
Kinase Panels Measures inhibition of a large panel of purified kinases, typically through radiometric or fluorescence-based assays.Broad (e.g., >400 kinases)HighIdentifies off-target kinase activity, a common source of toxicity.
Receptor & Ion Channel Panels Radioligand binding assays to assess displacement of known ligands from a panel of GPCRs, ion channels, and transporters.Comprehensive panels available (e.g., 44 critical molecular sites).[6]HighScreens for interactions with key signaling and transport proteins.
Cell Microarray Technology Assesses binding to a vast library of human plasma membrane and secreted proteins expressed in human cells.[9]High (>98% of the human surfaceome and secretome).[9]ModerateProvides highly specific, physiologically relevant data with low false-positive rates.[9]
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding across the proteome in live cells or cell lysates.[11]Proteome-wideLowUnbiased identification of direct target engagement in a cellular context.[11]

Phase 3: Hit Validation and Mechanistic Elucidation

Positive results from broad screening panels require orthogonal validation to confirm the interaction and determine its functional consequence.

  • Dose-Response Assays: For any confirmed interactions, determining the potency (IC50 or EC50) is crucial. This allows for a quantitative comparison between the on-target and off-target activities, establishing a therapeutic window.

  • Biochemical and Cellular Assays: Functional assays are necessary to understand the downstream consequences of an off-target interaction. For example, if the compound binds to a receptor, does it act as an agonist or an antagonist?

SignalingPathwayExample cluster_0 Hypothetical Off-Target Interaction A 5-(3-Methylphenyl)-1H- pyrrole-2-carbaldehyde B Off-Target Receptor X A->B Unintended Binding C Downstream Signaling (e.g., Kinase Cascade) B->C Signal Transduction D Cellular Response (e.g., Apoptosis, Proliferation) C->D E Adverse Drug Reaction D->E

Figure 2: Simplified pathway illustrating a potential adverse effect.

Detailed Experimental Protocols

To ensure the reproducibility and reliability of the cross-reactivity data, standardized and well-documented protocols are essential.

Protocol 1: General Kinase Inhibition Assay (Example)
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) Sample Preparation
  • Cell Culture and Treatment: Culture cells to a desired confluency. Treat one set of cells with this compound and another with vehicle control for a specified duration.

  • Harvesting: Harvest the cells by scraping and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40-64°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Sample Preparation for Mass Spectrometry: Collect the supernatant and prepare the samples for proteomic analysis by mass spectrometry to identify and quantify the proteins that remained soluble at each temperature.

Data Interpretation and Prioritization

The wealth of data generated from these screens must be carefully analyzed to distinguish clinically relevant off-target interactions from experimental artifacts. Key considerations include:

  • Potency: How does the off-target potency compare to the on-target potency? A large therapeutic window reduces the risk of off-target effects at therapeutic doses.

  • Target Class: Is the off-target in a class known to be associated with adverse drug reactions (e.g., hERG ion channel, certain kinases)?

  • Physiological Relevance: Is the off-target expressed in tissues relevant to the intended therapeutic indication or in tissues commonly associated with toxicity?

Conclusion

A thorough and systematic cross-reactivity profiling of this compound is a critical component of its preclinical development. By integrating in silico prediction with a tiered in vitro screening cascade, researchers can build a comprehensive selectivity profile. This data-driven approach not only de-risks the progression of the compound but also provides invaluable insights that can guide the design of next-generation molecules with improved safety and efficacy. The investment in a robust cross-reactivity assessment is an investment in the long-term success of the therapeutic program.

References

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • Guha, R. (2013). On Exploring Activity Space.
  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • Azzaoui, K., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 613-625.
  • Kalliokoski, T., et al. (2013). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports, 3, 1337. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry, 13(38), 9690-9702. [Link]

  • Shingare, M. S., et al. (2011). Synthesis, characterization and biological activity of novel pyrrole compounds. Der Pharma Chemica, 3(6), 461-468.
  • Yayli, N., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • Singh, A., et al. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 13(10), 4731-4736. [Link]

  • Creative Biostructure. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. [Link]

  • Kaur, H., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Heffernan, M. M., et al. (2023). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. eScholarship, University of California.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10468-10485. [Link]

  • ResearchGate. Commercially available pyrrole based drugs. [Link]

  • Al-Majedy, Y. K., & Al-Amiery, A. A. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1, 15-26.
  • Lauria, A., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 211, 112783.
  • PubChem. 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of Pyrrole-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antimicrobials and the Promise of the Pyrrole Scaffold

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, compelling the scientific community to explore novel chemical scaffolds for new therapeutic agents.[1] Among the heterocyclic compounds, the pyrrole ring is a privileged structure, forming the core of many naturally occurring bioactive compounds, including the antibiotic pyrrolnitrin, heme, and vitamin B12.[2] Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery.[3][4][5]

This guide focuses on derivatives of pyrrole-2-carbaldehyde, a simple yet versatile building block. Naturally occurring pyrrole-2-carbaldehydes have been isolated from various sources, including fungi, plants, and marine microorganisms, hinting at their evolutionary role in chemical defense.[6][7] By systematically modifying this core structure, researchers have developed a vast library of compounds with a wide range of antimicrobial activities. This document provides a comparative analysis of these derivatives, delving into the structure-activity relationships that govern their antimicrobial spectrum, the experimental methodologies used for their evaluation, and the mechanistic insights into their action.

The Core Scaffold: Pyrrole-2-Carbaldehyde

The foundational molecule, 1H-pyrrole-2-carbaldehyde, consists of a five-membered pyrrole ring with an aldehyde group at the C2 position. While the unsubstituted parent molecule exhibits limited biological activity, its aldehyde functional group is a key handle for synthetic modification, allowing for the creation of diverse and more potent derivatives through reactions like condensation and Schiff base formation.

Key Structural Modifications and Their Impact on Antimicrobial Spectrum

The journey from a simple scaffold to a potent antimicrobial agent is guided by strategic chemical modifications. The following sections explore how different synthetic alterations to the pyrrole-2-carbaldehyde core influence the resulting compound's antimicrobial breadth and potency.

Halogenation: A Proven Strategy for Broad-Spectrum Activity

The introduction of halogen atoms (chlorine, bromine) onto the pyrrole ring is a well-established strategy for enhancing antimicrobial potency.

  • Causality and Expertise: Halogenation dramatically alters the electronic properties of the pyrrole ring, increasing its lipophilicity and enhancing its ability to interact with and disrupt microbial membranes. This is exemplified by the natural pyrrolomycin antibiotics, which are highly halogenated and exhibit broad-spectrum activity.[8] Their proposed mechanism involves acting as protonophores, dissipating the proton-motive force across the cell membrane, a mechanism that is inherently difficult for microbes to develop resistance against.[8] Studies on synthetic pyrrole derivatives consistently show that the presence of one or more halogens is strongly correlated with improved activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[9][10]

Schiff Base Formation: Expanding Diversity and Potency

The aldehyde group of pyrrole-2-carbaldehyde is readily condensed with primary amines to form Schiff bases (imines). This simple reaction opens the door to immense structural diversity.

  • Expertise and Trustworthiness: This synthetic route allows for the incorporation of various functionalities, from simple alkyl and aryl groups to complex heterocyclic moieties. Schiff base derivatives have demonstrated significant antibacterial and antifungal properties.[4][5] For example, a series of Schiff bases derived from 1H-pyrrole-2-carbohydrazide and various aromatic aldehydes showed that compounds with electron-withdrawing (e.g., -Cl) and electron-donating (e.g., -OH, -OCH3) groups on the aromatic ring displayed potent activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria, as well as fungi (C. albicans, A. niger).[4][5]

Thiosemicarbazone and Carboxamide Derivatives

Further derivatization of the aldehyde group to form thiosemicarbazones and carboxamides has yielded compounds with notable antimicrobial profiles.

  • Expertise: Thiosemicarbazones, in particular, are excellent chelating agents. Their biological activity is often significantly enhanced upon complexation with metal ions. The pyrrole-2-carboxamide moiety is also a recognized pharmacophore found in molecules with a wide range of biological activities, including antibacterial, antifungal, and antibiofilm properties.[11] Research has shown that novel pyrrole-2-carboxamides can exhibit potent activity against both Gram-positive and Gram-negative pathogens.[12]

Metal Complexation: A Synergistic Enhancement of Activity

Coordinating pyrrole-2-carbaldehyde derivatives, particularly Schiff bases and thiosemicarbazones, with transition metals (e.g., Copper, Zinc, Cobalt) can lead to a dramatic increase in antimicrobial activity compared to the free ligand.

  • Causality: According to chelation theory, complexation can enhance the lipophilic character of the molecule, facilitating its transport across the microbial cell membrane. Once inside, the metal ion can be reduced, generating reactive oxygen species (ROS) or interfering with essential cellular enzymes. Studies on copper complexes of pyrrole-2-carbaldehyde thiosemicarbazones have demonstrated a wide spectrum of activity, inhibiting the growth of all tested Gram-positive bacteria and fungi at low concentrations.[13] Similarly, Schiff base complexes of Cu(II), Co(II), and other metals showed enhanced and varied activity against a panel of bacteria, with the Cu(II) complex often exhibiting the highest potency.[14]

Mechanisms of Action: How Do They Work?

Understanding the mechanism of action is crucial for rational drug design. While the exact mechanism can vary by derivative, several key pathways have been proposed:

  • Membrane Disruption: As seen with halogenated pyrroles, some derivatives act as protonophores, disrupting the membrane potential and pH gradient, which is vital for cellular energy production.[8]

  • Enzyme Inhibition: Certain pyrrole-containing compounds have been shown to inhibit essential bacterial enzymes. For instance, some pyrrole-2-carboxamide derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[10]

  • Biofilm and Virulence Inhibition: More advanced derivatives, such as certain N-arylpyrroles, have demonstrated the ability to inhibit biofilm formation and other virulence factors, which are key to the persistence and dissemination of infections.[15][16]

Experimental Evaluation of Antimicrobial Spectrum

To objectively compare the antimicrobial spectrum of these compounds, standardized and validated methodologies are essential. The following protocols represent the gold standard in the field.

Experimental Workflow: From Synthesis to Spectrum Analysis

The overall process for evaluating a new pyrrole-2-carbaldehyde derivative follows a logical and rigorous path to ensure data reliability and reproducibility.

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Quantitative Analysis S Synthesis of Pyrrole Derivative P Purification & Structural Characterization (NMR, MS) S->P DDA Disk Diffusion Assay (Qualitative) P->DDA Test Compound MIC Broth Microdilution (MIC Determination) DDA->MIC Active Compounds MBC Minimum Bactericidal Concentration (MBC) MIC->MBC R Comparative Analysis & SAR MIC->R Quantitative Data

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.